molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No.: B1266988
CAS No.: 14467-69-7
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrophenoxy)ethane is a useful research compound. Its molecular formula is C14H12N2O6 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113230. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene
Source PubChem
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InChI

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNVEKKAEPFSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60932378
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
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Molecular Weight

304.25 g/mol
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CAS No.

14467-69-7
Record name Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro-
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Record name 14467-69-7
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Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
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Record name 1,2-BIS(4-NITROPHENOXY)ETHANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-nitrophenoxy)ethane, a molecule of interest in various chemical and pharmaceutical research fields. The document details the core synthesis mechanism, reaction pathway, experimental protocols, and relevant quantitative data.

Core Synthesis Mechanism: Williamson Ether Synthesis

The primary and most efficient method for synthesizing this compound is the Williamson ether synthesis. This widely used organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of this specific synthesis, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The key steps of the mechanism are:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of a phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.

  • Displacement: This attack results in the displacement of the halide leaving group, forming the desired ether linkage.

The reaction is a concerted process, meaning that bond formation and bond breaking occur simultaneously. For a successful Williamson ether synthesis, primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions.

Reaction Pathway

The synthesis of this compound can be achieved through two primary pathways, both of which are variations of the Williamson ether synthesis.

Pathway A: Reaction of 4-Nitrophenol with a 1,2-Dihaloethane

In this pathway, two equivalents of 4-nitrophenol are reacted with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a strong base. The base deprotonates the phenolic hydroxyl groups, forming the 4-nitrophenoxide ion, which then sequentially displaces both halide atoms on the ethane backbone.

Reaction_Pathway_A cluster_reactants Reactants cluster_product Product 4-Nitrophenol 2 x 4-Nitrophenol Reaction + 4-Nitrophenol->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Product This compound Reaction->Product S N 2

Diagram 1: Reaction Pathway A for the synthesis of this compound.

Pathway B: Reaction of Ethylene Glycol with 4-Chloronitrobenzene

This alternative pathway involves the reaction of ethylene glycol with two equivalents of 4-chloronitrobenzene in the presence of a base. The base first deprotonates the hydroxyl groups of ethylene glycol to form a glycolate dianion. This dianion then acts as the nucleophile, displacing the chloride ions from the two 4-chloronitrobenzene molecules.

Reaction_Pathway_B cluster_reactants Reactants cluster_product Product Ethylene_Glycol Ethylene Glycol Reaction + Ethylene_Glycol->Reaction 4-Chloronitrobenzene 2 x 4-Chloronitrobenzene 4-Chloronitrobenzene->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product S N 2

Diagram 2: Reaction Pathway B for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol based on Pathway A

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Deionized Water

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.0 equivalents) and potassium carbonate (2.2 equivalents) in a suitable solvent like DMF.

  • Addition of Alkyl Halide: To the stirred solution, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Protocol based on Pathway B (Adapted from a similar synthesis of the ortho-isomer)

This protocol is adapted from a patented procedure for the synthesis of the ortho-isomer, 1,2-bis(2-nitrophenoxy)ethane, and can be applied to the synthesis of the para-isomer.

Materials:

  • Ethylene Glycol

  • 4-Chloronitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dimethylacetamide (DMAc) as solvent

  • Hydrochloric Acid (HCl) for neutralization

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reactor, charge ethylene glycol (1.0 mole) and 4-chloronitrobenzene (2.1 to 2.2 mole equivalents) in dimethylacetamide (DMAc).

  • Base Addition: Prepare a suspension of powdered sodium hydroxide (2.4 to 2.5 mole equivalents) in DMAc. Add this suspension to the reaction mixture over a period of 4 hours, maintaining the reaction temperature between 55-65 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 60 °C for an additional 2.5 hours.

  • Neutralization: Cool the reaction mixture and adjust the pH to 6.5 with 30% hydrochloric acid.

  • Isolation: Heat the mixture to 110 °C to dissolve any precipitated salts and filter the hot solution.

  • Crystallization: Add water to the filtrate at 90 °C to induce crystallization of the product.

  • Filtration and Washing: Cool the mixture to 10 °C, filter the crystalline product, and wash it with deionized water.

  • Drying: Dry the product to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of bis(nitrophenoxy)ethanes based on available literature for similar compounds.

ParameterPathway A (Typical)Pathway B (Adapted from ortho-isomer synthesis)
Reactant Ratio 4-Nitrophenol:1,2-Dibromoethane:Base = 2:1:2.2Ethylene Glycol:4-Chloronitrobenzene:NaOH = 1:2.15:2.45
Solvent DMF or AcetonitrileDimethylacetamide (DMAc)
Reaction Temperature 80 - 100 °C55 - 65 °C
Reaction Time 4 - 8 hours~6.5 hours
Yield Generally moderate to high~93% (reported for the ortho-isomer)
Purity High after recrystallization~98.5% (reported for the ortho-isomer)

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Reactants Charge Reactants (Phenol/Glycol, Halide, Base, Solvent) Reaction Heat and Stir (Reflux or Controlled Temperature) Reactants->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Quench with Water (Precipitation) Monitoring->Workup Upon Completion Filtration Filter Crude Product Workup->Filtration Washing Wash with Water Filtration->Washing Purification Recrystallize (e.g., from Ethanol) Washing->Purification Drying Dry Purified Product Purification->Drying Analysis Characterize Product (e.g., NMR, IR, MP) Drying->Analysis

Diagram 3: General experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of this compound. The provided protocols and data serve as a starting point for laboratory work, which may require further optimization based on specific experimental conditions and desired outcomes.

Spectroscopic and Synthetic Insights into Bis(nitrophenoxy)ethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for spectroscopic data (NMR, IR, Mass Spectrometry) and experimental protocols for 1,2-Bis(4-nitrophenoxy)ethane. Despite a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for this specific para-substituted isomer could not be located. Its synthesis has been reported, but the corresponding characterization data is not provided in the available literature.

To provide a valuable resource, this document presents a detailed analysis of the closely related isomer, 1,2-Bis(2-nitrophenoxy)ethane , for which spectroscopic data is available. This serves as a pertinent reference for researchers working with similar molecular scaffolds. Additionally, the documented synthetic protocol for this compound is included to facilitate its preparation in a laboratory setting.

Spectroscopic Data for 1,2-Bis(2-nitrophenoxy)ethane

The following tables summarize the available spectroscopic data for the ortho-substituted isomer, 1,2-Bis(2-nitrophenoxy)ethane.

Table 1: ¹H NMR Data for 1,2-Bis(2-nitrophenoxy)ethane
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in searched sources
Table 2: ¹³C NMR Data for 1,2-Bis(2-nitrophenoxy)ethane
Chemical Shift (δ) ppmAssignment
Data not available in searched sources
Table 3: IR Spectroscopy Data for 1,2-Bis(2-nitrophenoxy)ethane
Wavenumber (cm⁻¹)Interpretation
Data not available in searched sources
Table 4: Mass Spectrometry Data for 1,2-Bis(2-nitrophenoxy)ethane
m/zInterpretation
Data not available in searched sources

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of powdered sodium hydroxide in dimethyl sulfoxide (DMSO).[1]

Materials:

  • 1-(2-hydroxyethoxy)-4-nitrobenzene

  • 4-nitrochlorobenzene

  • Powdered sodium hydroxide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine 183 g (1 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene, 173.3 g (1.1 mols) of 4-nitrochlorobenzene, and 70 g of powdered sodium hydroxide in 600 ml of DMSO.

  • The reaction mixture is then processed as described in the referenced procedure.[1]

Note: The detailed reaction conditions (temperature, time) and work-up procedure were not fully described in the available search results.

General Protocol for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic analysis of a synthesized organic compound like a bis(nitrophenoxy)ethane derivative.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of 1,2-Bis(nitrophenoxy)ethane Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MassSpec Mass Spectrometry Purification->MassSpec Sample Prep StructureElucidation Structure Elucidation and Verification NMR->StructureElucidation IR->StructureElucidation MassSpec->StructureElucidation

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Discussion

The lack of readily available spectroscopic data for this compound is noteworthy and may suggest that this specific isomer has been synthesized but not fully characterized in publicly accessible literature. Researchers requiring this data are encouraged to perform the synthesis and subsequent characterization. The provided data for the ortho-isomer, 1,2-Bis(2-nitrophenoxy)ethane, can serve as a useful comparison point for the expected spectral features, with considerations for the different substitution pattern on the phenyl rings. For instance, the symmetry of the para-substituted isomer would likely result in a simpler ¹H and ¹³C NMR spectrum compared to the ortho-isomer. The characteristic absorbances for the nitro group (around 1520 and 1340 cm⁻¹) and the ether linkages in the IR spectrum are expected to be present for both isomers.

References

Unveiling the Structural Landscape of 1,2-Bis(4-nitrophenoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-nitrophenoxy)ethane is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and spectroscopic properties. Notably, a definitive experimental crystallographic structure for this compound is not publicly available at the time of this publication. To circumvent this data gap, this guide presents detailed crystallographic data for structurally analogous compounds, offering valuable insights into the potential solid-state conformation and packing of the title compound. This comparative approach provides a robust framework for researchers engaged in computational modeling and rational drug design involving this and related molecular scaffolds.

Introduction

The structural elucidation of organic molecules is foundational to understanding their chemical reactivity, physical properties, and biological activity. X-ray crystallography provides the most definitive three-dimensional atomic arrangement of a molecule in the solid state. This guide focuses on this compound, a molecule featuring two nitrophenoxy moieties linked by a flexible ethane bridge. While spectroscopic and synthetic data for this compound are available, the absence of a published crystal structure necessitates a detailed examination of its synthesis and a comparative analysis with structurally related molecules whose crystallographic parameters have been determined.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(2-hydroxyethoxy)-4-nitrobenzene

  • 4-nitrochlorobenzene

  • Powdered sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 183 g (1 mole) of 1-(2-hydroxyethoxy)-4-nitrobenzene, 173.3 g (1.1 moles) of 4-nitrochlorobenzene, and 70 g of powdered sodium hydroxide is prepared in 600 ml of DMSO.[1]

  • The reaction mixture is stirred under appropriate temperature conditions to facilitate the nucleophilic substitution.

  • Upon completion, the reaction is worked up to isolate the crude product.

  • Purification is typically performed by recrystallization to yield this compound.

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1-(2-hydroxyethoxy)-4-nitrobenzene 1-(2-hydroxyethoxy)-4-nitrobenzene Reaction Mixture Reaction Mixture 1-(2-hydroxyethoxy)-4-nitrobenzene->Reaction Mixture 4-nitrochlorobenzene 4-nitrochlorobenzene 4-nitrochlorobenzene->Reaction Mixture Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Mixture DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction Mixture Purification Purification Reaction Mixture->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic data for the related compound 1,2-Bis(2-nitrophenoxy)ethane is available and provides an indication of the expected spectral characteristics.

Spectroscopic Data for 1,2-Bis(2-nitrophenoxy)ethane
¹H NMR Data acquired on a BRUKER AC-300 instrument.
¹³C NMR Data available from Aldrich Chemical Company, Inc.
FTIR Spectrum obtained using a KBr wafer technique.

Crystallographic Analysis of Structural Analogs

In the absence of experimental crystallographic data for this compound, an analysis of closely related structures provides valuable predictive insights into its molecular geometry and packing.

1,2-Bis(4-methoxyphenoxy)ethane

This analog replaces the nitro groups with methoxy groups, which are also para-substituents and can influence crystal packing through dipole-dipole interactions.

Crystal Data for 1,2-Bis(4-methoxyphenoxy)ethane
Molecular Formula C₁₆H₁₈O₄
Molecular Weight 274.32
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 26.073(4) Å
b = 5.5538(8) Å
c = 9.7591(14) Å
β = 102.211(3)°
Volume 1381.2(4) ų
Z 4

The molecule exhibits twofold rotational symmetry, with the axis bisecting the central C-C bond. The O-C-C-O torsion angle is 69.45(16)°. The two benzene rings are inclined to one another by 64.91(8)°.[2]

1,2-Bis(4-aminophenoxy)ethane

The amino-substituted analog provides another point of comparison, with the potential for hydrogen bonding to play a significant role in the crystal lattice.

Crystal Data for 1,2-Bis(4-aminophenoxy)ethane
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29
Crystal System Orthorhombic
Space Group Pbcn
Unit Cell Dimensions a = 14.2157(9) Å
b = 10.4608(8) Å
c = 8.1817(5) Å
Volume 1216.68(14) ų
Z 4

Similar to the methoxy analog, the molecule is located on a crystallographic twofold rotation axis. The central O-C-C-O bridge adopts a gauche conformation. The crystal structure is stabilized by N-H···O and N-H···N hydrogen bonds.[3]

1,2-Bis(2,4,6-trinitrophenyl)ethane

While differing in the substitution pattern and the nature of the linker, the crystal structure of this highly nitrated analog provides insight into the packing of molecules with multiple nitro groups.

Crystal Data for 1,2-Bis(2,4,6-trinitrophenyl)ethane
Molecular Formula C₁₄H₈N₆O₁₂
Molecular Weight 452.26
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8468(5) Å
b = 8.1253(11) Å
c = 17.977(2) Å
β = 97.154(8)°
Volume 847.38(17) ų
Z 2

This molecule is centrosymmetric, with the midpoint of the central C-C bond located on an inversion center. The crystal structure features weak intermolecular C-H···O hydrogen bonding.[4]

Predicted Structural Features of this compound

Based on the analysis of its structural analogs, several features can be predicted for the crystal structure of this compound:

  • Conformation: The flexible ethane linker is likely to adopt a gauche conformation, similar to the methoxy and amino analogs.

  • Symmetry: The molecule may possess crystallographic twofold rotational symmetry or be located on an inversion center.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a combination of van der Waals forces and dipole-dipole interactions involving the nitro groups. Weak C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice.

The logical relationship for predicting these features is depicted in the following diagram.

G cluster_analogs Structural Analogs cluster_features Predicted Features A 1,2-Bis(4-methoxyphenoxy)ethane P Predicted Structure of This compound A->P B 1,2-Bis(4-aminophenoxy)ethane B->P C 1,2-Bis(2,4,6-trinitrophenyl)ethane C->P F1 Gauche Conformation P->F1 F2 Molecular Symmetry P->F2 F3 Intermolecular Interactions P->F3

Caption: Predictive workflow for the structure of this compound.

Conclusion and Future Outlook

This technical guide has synthesized the available information on this compound, highlighting its synthesis and providing a predictive analysis of its crystallographic structure through a comparative study of its analogs. While the absence of experimental crystallographic data is a current limitation, the insights drawn from related compounds offer a valuable starting point for computational studies and further experimental work. The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such data would provide a definitive understanding of its solid-state conformation and intermolecular interactions, thereby aiding in the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available scientific information on the physical and chemical properties of 1,2-Bis(4-nitrophenoxy)ethane. Despite a comprehensive search of scientific literature and chemical databases, experimental data for this specific compound remains notably scarce. This document presents the available information, highlights significant data gaps, and provides context by including data for structurally related isomers and analogs.

Core Properties of this compound

This compound is a symmetrical aromatic ether. Its core structure consists of a central ethane bridge linked to two 4-nitrophenoxy moieties.

Table 1: General and Predicted Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₆[1]
Molecular Weight 304.25 g/mol Calculated
Monoisotopic Mass 304.06955 Da[1]
Predicted XlogP 3.2[1]

It is important to note that a commercial supplier, Sigma-Aldrich, lists the compound but explicitly states that they do not collect analytical data for it, and the buyer is responsible for confirming its identity and purity.[2]

Synthesis of this compound

A preparative method for the synthesis of this compound has been briefly described, which appears to be a Williamson ether synthesis.[3][4][5]

Experimental Protocol: Williamson Ether Synthesis

While a detailed, peer-reviewed protocol for the synthesis of the target compound is not available, a general procedure can be inferred from the available information and established chemical principles.[3][4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1-(2-hydroxyethoxy)-4-nitrobenzene 1-(2-hydroxyethoxy)-4-nitrobenzene product This compound 1-(2-hydroxyethoxy)-4-nitrobenzene->product + 4-nitrochlorobenzene 4-nitrochlorobenzene 4-nitrochlorobenzene->product + NaOH Sodium Hydroxide (NaOH) NaOH->product Base DMSO DMSO DMSO->product Solvent

Caption: General reaction scheme for the synthesis of this compound.

Procedure Outline:

A likely synthetic route involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), with a strong base like sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution.

Note: This is a generalized protocol. The precise molar ratios, reaction temperature, and duration would need to be optimized for this specific synthesis.

Physical and Chemical Properties: A Data Deficit

There is a significant lack of experimentally determined physical and chemical data for this compound in the public domain. Key properties such as melting point, boiling point, and solubility in common solvents have not been reported in the searched literature.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found. PubChemLite does provide a list of predicted collision cross-section values for various adducts in mass spectrometry.[1]

Data on Structurally Related Compounds

To provide a frame of reference, the properties of the isomeric 1,2-Bis(2-nitrophenoxy)ethane and the related compound 1,2-Bis(4-nitrophenyl)ethane are presented below. It is crucial to distinguish this information from the target compound.

Table 2: Properties of 1,2-Bis(2-nitrophenoxy)ethane

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₆[7]
Molecular Weight 304.25 g/mol [7]
Melting Point 167-170 °C
Solubility <0.3 µg/mL (at pH 7.4)[7]

A detailed synthesis protocol for 1,2-Bis(2-nitrophenoxy)ethane is available in the patent literature.[8][9]

Table 3: Properties of 1,2-Bis(4-nitrophenyl)ethane

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[10]
Molecular Weight 272.26 g/mol [10]
Melting Point 179-180 °C[11]

Detailed experimental protocols for the synthesis of 1,2-Bis(4-nitrophenyl)ethane, along with some spectroscopic data, are available.[11]

Reactivity, Biological Activity, and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific chemical reactivity, biological activity, or any involvement in signaling pathways for this compound. For the isomeric 1,2-Bis(2-nitrophenoxy)ethane, it has been mentioned as a fungicide and as an intermediate in pigment production.[9] The broader class of bibenzyl compounds, to which the related 1,2-bis(4-nitrophenyl)ethane belongs, has been associated with a variety of biological activities.[11] However, it is imperative to note that these activities cannot be directly extrapolated to this compound.

Conclusion and Future Directions

This technical guide highlights a significant deficit in the experimental characterization of this compound. While its basic molecular identity is established, a thorough understanding of its physical, chemical, and biological properties is hampered by the lack of published experimental data.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

  • De novo Synthesis and Characterization: The first crucial step would be to perform a well-documented synthesis of this compound, followed by comprehensive characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis) to unequivocally confirm its structure and purity.

  • Determination of Physicochemical Properties: Following successful synthesis, the experimental determination of key physical properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents is essential.

  • Biological Screening: Once the compound is fully characterized, it could be subjected to a battery of biological screens to explore its potential therapeutic activities.

The logical workflow for future research on this compound is outlined below.

G A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C Physicochemical Property Determination (Melting Point, Solubility, etc.) B->C D Biological Activity Screening C->D E Lead Optimization (if active) D->E

Caption: Proposed workflow for the comprehensive study of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-nitrophenoxy)ethane is a molecule of interest in various chemical and pharmaceutical research fields. Its structure, featuring two nitrophenoxy groups linked by an ethane diether bridge, suggests a complex thermal behavior influenced by the energetic nitro functionalities and the ether linkages. Understanding the thermal stability and decomposition pathways of this compound is crucial for safe handling, processing, and storage, as well as for predicting its behavior in various applications.

Organic nitro compounds are known for their potential to undergo highly exothermic decomposition at elevated temperatures. The presence of nitro groups on the aromatic rings of this compound significantly influences its chemical and thermal properties, making it susceptible to decomposition, which can be violent under certain conditions.

This technical guide summarizes the anticipated thermal properties of this compound by drawing parallels with related molecules. It also provides standardized experimental protocols for researchers to conduct their own thermal analyses.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is scarce, the properties of its constituent parts and analogous molecules can provide valuable insights.

PropertyThis compound1,2-Diphenoxyethane (Parent Compound)1,2-Bis(4-nitrophenyl)ethane
CAS Number 14467-69-7104-66-5736-30-1[1]
Molecular Formula C₁₄H₁₂N₂O₆C₁₄H₁₄O₂C₁₄H₁₂N₂O₄[1]
Molecular Weight 304.26 g/mol 214.26 g/mol 272.26 g/mol
Melting Point Not Reported94-96 °CNot Reported
Boiling Point Not Reported185 °C at 12 mmHgNot Reported

Anticipated Thermal Stability and Decomposition

The thermal stability of this compound is expected to be primarily dictated by the nitro groups and the ether linkages.

Role of Nitro Groups: Nitroaromatic compounds are known to be thermally sensitive. The electron-withdrawing nature of the nitro group weakens the C-NO₂ bond, which can be a primary site for thermal decomposition. The decomposition of nitro compounds is typically a highly exothermic process, which can lead to a runaway reaction if not properly controlled. The decomposition of aromatic nitro compounds can be initiated by C-NO₂ bond homolysis or nitro-nitrite rearrangement.

Role of the Ether Linkage: The phenoxyethane moiety also contributes to the decomposition pathway. Ether linkages can undergo thermal cleavage, typically at the C-O bonds. The presence of two such linkages in the ethane bridge provides multiple potential scission sites.

Potential Decomposition Products: Based on the fragmentation patterns of similar molecules, the decomposition of this compound could yield a variety of products, including:

  • Nitrophenols and their derivatives from the cleavage of the ether bond.

  • Gaseous products such as NOx, CO, and CO₂ from the decomposition of the nitro groups and the aromatic rings.

  • Char or polymeric residues at higher temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher pressures).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) in a controlled atmosphere.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and exothermic peaks for decomposition. The area under the exothermic peak can be integrated to determine the heat of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal stability under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.

Methodology:

  • A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb.

  • The system is heated in a stepwise manner. After each temperature increment, the instrument waits for thermal equilibrium and then monitors for any self-heating.

  • If an exothermic activity is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, thus preventing heat loss.

  • The temperature and pressure are monitored as a function of time until the reaction is complete.

  • The data is used to determine the onset temperature of a runaway reaction, the time to maximum rate, and the adiabatic temperature rise.

Visualizing Potential Decomposition Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical decomposition pathway and a general experimental workflow for thermal analysis.

G cluster_pathway Hypothetical Decomposition Pathway Start This compound Intermediate1 Ether Bond Cleavage Start->Intermediate1 Intermediate2 C-NO2 Bond Homolysis Start->Intermediate2 Product1 4-Nitrophenoxy Radical + Ethane-1,2-dioxy Radical Intermediate1->Product1 Product2 Nitrophenolate + Gaseous Products (NOx) Intermediate2->Product2 Final Further Decomposition to CO, CO2, H2O, and Char Product1->Final Product2->Final

Caption: Hypothetical decomposition pathways for this compound.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample Sample Preparation TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC ARC Accelerating Rate Calorimetry (ARC) Sample->ARC Data Data Analysis TGA->Data DSC->Data ARC->Data Report Report Generation Data->Report

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its potential hazards can be inferred from the behavior of structurally related nitroaromatic and phenoxyethane compounds. The presence of two nitro groups suggests a significant potential for exothermic decomposition at elevated temperatures. Researchers and professionals working with this compound should exercise caution and are strongly encouraged to perform thorough thermal analysis using techniques such as TGA, DSC, and ARC to establish safe operating limits. The experimental protocols and hypothetical pathways provided in this guide serve as a starting point for such investigations.

References

A Technical Guide to the Photochemical Properties of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photochemical properties of dinitroaromatic compounds, a class of molecules with significant relevance in environmental science, materials science, and pharmacology. This document provides a comprehensive overview of their photophysical characteristics, detailed experimental protocols for their study, and insights into their photochemical reaction pathways, including their application in light-activated drug delivery.

Introduction to Dinitroaromatic Photochemistry

Dinitroaromatic compounds, characterized by the presence of two nitro (-NO₂) groups on an aromatic ring, exhibit a rich and complex photochemistry. The strong electron-withdrawing nature of the nitro groups, in conjunction with the aromatic system, governs their electronic absorption and subsequent excited-state dynamics.[1] Upon absorption of ultraviolet or visible light, these molecules are promoted to an excited singlet state, which can then undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, and chemical reactions such as photodegradation or photoisomerization.

The environmental fate of dinitroaromatic pollutants, such as dinitrotoluenes (DNTs) and dinitrophenols (DNPs), is heavily influenced by their photochemical degradation.[2] In the field of drug development, the photolabile nature of certain dinitroaromatic derivatives is harnessed to create "photocaged" compounds, where a biologically active molecule is rendered inert until its release is triggered by light.[3][4][5] This allows for precise spatiotemporal control of drug delivery, minimizing off-target effects.[6]

Quantitative Photophysical Data

A thorough understanding of the photochemical behavior of dinitroaromatic compounds requires quantitative data on their photophysical properties. The following tables summarize key parameters for a selection of dinitroaromatic compounds.

Table 1: Absorption Maxima (λmax) and Molar Absorption Coefficients (ε)

CompoundSolvent/Conditionsλmax (nm)ε (M⁻¹cm⁻¹)Reference(s)
2,4-DinitrotolueneAqueous254-[7]
2,6-Dinitrotoluene----
1,2-Dinitrobenzene---[8]
1,3-Dinitrobenzene---[9][10]
2,4-Dinitroaniline---[11]
3,5-Dinitroaniline-160-162 (°C, mp)-[12][13][14][15][16]
2,4-DinitrophenolpH ~ 3 (monocation)261-[6]
pH ~ 7 (neutral)360-[6]
2,5-Dinitrophenol---[17][18][19][20][21]

Table 2: Photochemical Quantum Yields (Φ)

CompoundConditionQuantum Yield (Φ)Wavelength (nm)Reference(s)
2,4-DinitrotolueneAqueous solution0.000656313[22]
2,6-DinitrotolueneAqueous solution---
Dinitroaniline HerbicidesSoilSubject to photodegradation-[23][24]

Experimental Protocols

Accurate determination of photochemical parameters is crucial for understanding and applying the properties of dinitroaromatic compounds. This section outlines the methodologies for key experiments.

Measurement of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system.

Protocol: Chemical Actinometry using Potassium Ferrioxalate

This method relies on the light-induced reduction of the ferrioxalate complex, a reaction with a well-characterized quantum yield.

  • Preparation of Actinometer Solution (0.006 M): Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store this solution in the dark.

  • Preparation of Reagents for Analysis:

    • 1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.

    • Buffer Solution: Prepare a buffer solution of sodium acetate and sulfuric acid.

  • Irradiation:

    • Pipette a known volume of the actinometer solution into a quartz cuvette.

    • Irradiate the solution for a precisely measured time interval, ensuring low conversion (typically <10%).

    • Maintain a non-irradiated blank solution in the dark for the same duration.

  • Analysis:

    • After irradiation, take a known aliquot of the irradiated and blank solutions.

    • Add the 1,10-phenanthroline solution and buffer to form the intensely colored ferroin complex.

    • Measure the absorbance of the ferroin complex spectrophotometrically at 510 nm.

  • Calculation of Photon Flux: The photon flux of the light source can be calculated using the known quantum yield of Fe²⁺ formation and the measured amount of Fe²⁺ produced.

  • Sample Measurement: Irradiate the dinitroaromatic compound solution under identical conditions and measure the rate of reactant disappearance or product formation to determine its quantum yield relative to the actinometer.

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique to study the dynamics of short-lived excited states.

Experimental Setup:

A typical femtosecond transient absorption spectrometer consists of:

  • Laser Source: A Ti:sapphire oscillator and regenerative amplifier system to generate ultrashort laser pulses (e.g., 800 nm, <100 fs).

  • Pump Beam Generation: The fundamental laser output is used to generate the pump pulse at a specific excitation wavelength (e.g., through an optical parametric amplifier or harmonic generation). The pump pulse excites the sample.

  • Probe Beam Generation: A small portion of the fundamental beam is focused onto a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.

  • Optical Delay Line: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

  • Sample Holder: The sample is placed in a cuvette at the intersection of the pump and probe beams.

  • Detection System: The transmitted probe light is directed to a spectrometer equipped with a fast detector (e.g., a CCD camera) to record the transient absorption spectrum.

Data Acquisition and Analysis:

  • The change in absorbance of the sample is measured as a function of wavelength and time delay after excitation by the pump pulse.

  • The raw data is corrected for temporal chirp of the white-light probe.

  • Kinetic traces at specific wavelengths are analyzed by fitting to exponential decay functions to determine the lifetimes of the transient species.

Photochemical Reaction Pathways and Mechanisms

The photochemical reactions of dinitroaromatic compounds are diverse and dependent on the molecular structure, solvent, and presence of other reactants.

Photodegradation of Dinitrotoluenes

The photodegradation of dinitrotoluenes can proceed through various pathways, including oxidation of the methyl group and reduction of the nitro groups.

Caption: Proposed aerobic degradation pathway of 2,6-Dinitrotoluene.[25][26]

Photoreactions of Dinitroanilines

Dinitroaniline herbicides are known to undergo photodegradation in the environment, which is a key factor in their persistence. The reactions often involve the reduction of the nitro groups.

Caption: Generalized photoreduction pathway for a dinitroaniline.

Application in Photocontrolled Drug Delivery

Dinitroaromatic moieties, particularly the o-nitrobenzyl group, are widely used as photocleavable protecting groups ("photocages") for biologically active molecules. This strategy enables light-triggered drug release.

Photocaged_Drug_Delivery cluster_0 Drug Delivery Vehicle cluster_1 Target Cell Nanoparticle Nanoparticle Carrier CagedDrug Photocaged Drug (Dinitroaromatic-Linker-Drug) Nanoparticle->CagedDrug ReleasedDrug Active Drug CagedDrug->ReleasedDrug Light Activation (hν) Photocleavage Byproduct Dinitroso- benzaldehyde Byproduct CagedDrug->Byproduct Light Activation (hν) Photocleavage Cell Target Cell ReleasedDrug->Cell Biological Effect

Caption: Schematic of light-triggered drug release from a photocaged dinitroaromatic conjugate.[5][6]

Conclusion

The photochemical properties of dinitroaromatic compounds are of profound importance across various scientific disciplines. Their susceptibility to photodegradation has significant environmental implications, while their photolability offers exciting opportunities for the development of advanced drug delivery systems. A comprehensive understanding of their photophysical parameters, reaction mechanisms, and the experimental techniques used for their characterization is essential for researchers and scientists working in these fields. This guide provides a foundational resource to aid in the exploration and application of the rich photochemistry of dinitroaromatic compounds.

References

Navigating the Solubility Landscape of 1,2-Bis(4-nitrophenoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,2-Bis(4-nitrophenoxy)ethane in common organic solvents. A comprehensive review of existing literature reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on the general characteristics of aromatic nitro compounds. Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work. This includes a step-by-step methodology for the widely accepted shake-flask method, accompanied by a visual workflow diagram to facilitate experimental planning and execution.

Introduction

Expected Solubility Profile

Aromatic nitro compounds are generally characterized by their solubility in a range of organic solvents.[2] The presence of the polar nitro groups (-NO2) and the ether linkages (-O-) in this compound suggests that it will exhibit some degree of polarity. However, the molecule also possesses two phenyl rings and an ethane bridge, contributing to its nonpolar character.

Based on the principle of "like dissolves like," it can be anticipated that this compound will be readily soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThe strong dipole-dipole interactions between these solvents and the nitro groups of the solute are expected to facilitate dissolution.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe ability of these solvents to hydrogen bond may be less effective in solvating the large, relatively nonpolar parts of the molecule.
Nonpolar Toluene, Hexane, DichloromethaneModerate to LowWhile the aromatic rings may interact favorably with aromatic solvents like toluene, the polar nitro groups will limit solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule.

This table presents a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed procedure for applying this method to this compound.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker with a constant temperature bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Longer times may be necessary for poorly soluble compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

    • Determine the concentration of the saturated solution from the calibration curve.

3.3. Data Analysis

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

G Workflow for Solubility Determination A Start: Pure Compound & Solvents B Add Excess Compound to Solvent A->B C Equilibrate (Shake at Constant Temp) B->C D Phase Separation (Settle/Centrifuge) C->D E Sample Supernatant & Filter D->E F Dilute Sample E->F G Analyze (HPLC/UV-Vis) F->G H Calculate Solubility G->H I End: Solubility Data H->I

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a strong theoretical and practical foundation for addressing this data gap. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust framework for generating reliable and accurate solubility data. The generation of such data will be invaluable for the continued development and application of this compound in scientific research.

References

An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-nitrophenoxy)ethane, detailing its chemical identity, physicochemical properties, synthesis protocols, and industrial applications. The information is curated for professionals in research and development who require precise and reliable data.

Chemical Identification and Properties

This compound is an organic compound characterized by a central ethane diether linkage to two 4-nitrophenyl groups.

IUPAC Name: 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene[1] CAS Number: 14467-69-7[2][3][4][5] Molecular Formula: C₁₄H₁₂N₂O₆[1][2]

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while calculated values are available, experimentally determined data for some properties are not widely published.

PropertyValueSource
Molecular Weight 304.26 g/mol [2][4]
Monoisotopic Mass 304.06955 Da[1]
Boiling Point (Calculated) 501.7°C at 760 mmHg[2]
Density (Calculated) 1.37 g/cm³[2]
Flash Point (Calculated) 226.1°C[2]
XlogP (Predicted) 3.2[1]
Melting Point N/A[2]
Predicted Mass Spectrometry Data

Predicted collision cross section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is valuable for mass spectrometry-based analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 305.07683168.7
[M+Na]⁺ 327.05877172.9
[M-H]⁻ 303.06227174.9
[M+NH₄]⁺ 322.10337180.6
[M]⁺ 304.06900168.2
(Data sourced from PubChemLite)[1]

Synthesis Protocol

A documented method for the synthesis of this compound involves the Williamson ether synthesis.

Experimental Procedure

The synthesis is achieved by reacting 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene.

  • Reactants:

    • 183 g (1.0 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene

    • 173.3 g (1.1 mol) of 4-nitrochlorobenzene

    • 70 g of powdered sodium hydroxide (NaOH)

  • Solvent:

    • 600 ml of dimethyl sulfoxide (DMSO)

  • Method:

    • The reactants and powdered sodium hydroxide are combined in dimethyl sulfoxide.

    • The reaction mixture is stirred under appropriate temperature conditions to facilitate the nucleophilic substitution reaction, yielding this compound.

Below is a workflow diagram illustrating the synthesis process.

G cluster_reactants Reactants & Solvent cluster_process Process cluster_products Products R1 1-(2-hydroxyethoxy)-4-nitrobenzene Reaction Combine and React in Vessel R1->Reaction R2 4-nitrochlorobenzene R2->Reaction Base NaOH (Base) Base->Reaction Solvent DMSO (Solvent) Solvent->Reaction Product This compound Reaction->Product Etherification Byproduct NaCl, H₂O Reaction->Byproduct

Synthesis workflow for this compound.

Industrial and Research Applications

While specific applications in drug discovery are not documented, this compound serves as a valuable compound in material science and organic synthesis.

Material Science

The primary application of this compound is as a cross-linking agent in the production of high-performance polyimides .[4] Polyimides are polymers known for their exceptional thermal stability and mechanical strength.[4] The cross-linking process, facilitated by this compound, creates a robust molecular network within the polymer. This enhancement results in materials (fibers, films, etc.) with:

  • Improved Thermal Resistance: Crucial for applications in aerospace and electronics where materials are exposed to extreme temperatures.[4]

  • Enhanced Mechanical Durability: Increases toughness and resilience, preventing tearing or cracking under significant stress.[4]

Organic Synthesis

The compound is a versatile intermediate in various organic synthesis processes.[2][4] Its structural components can be modified to create more complex molecules for several industries:

  • Dye Production: Serves as a precursor in the synthesis of certain dyes.[2]

  • Pharmaceutical Industry: Utilized as a building block or intermediate in the synthesis of unspecified pharmaceutical compounds.[2]

  • Pesticide Formulation: Employed in the synthetic pathways for formulating some pesticides.[2]

The following diagram illustrates the logical relationship of its applications.

G cluster_applications Primary Applications cluster_outcomes Industrial Outcomes Compound This compound App1 Cross-Linking Agent Compound->App1 App2 Synthesis Intermediate Compound->App2 Outcome1 High-Performance Polyimides App1->Outcome1 Enhances Thermal & Mechanical Properties Outcome2 Dyes App2->Outcome2 Outcome3 Pharmaceuticals App2->Outcome3 Outcome4 Pesticides App2->Outcome4

Application overview of this compound.

Biological Activity and Drug Development Potential

As of the current date, there is a notable lack of publicly available data on the specific biological activities of this compound. Its toxicological and physicochemical properties have not been fully investigated.[6] Consequently, no studies have been identified that link this compound to the modulation of specific signaling pathways or its evaluation as a potential drug candidate. Its mentioned role in the pharmaceutical industry is confined to its use as a synthetic intermediate rather than an active pharmaceutical ingredient (API).[2]

Professionals interested in this scaffold for drug discovery may consider investigating its properties, starting with cytotoxicity and target-based screening, as its biological profile remains unexplored.

References

An In-depth Technical Guide to the Health and Safety Precautions for 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for use by qualified professionals, such as researchers, scientists, and drug development professionals. The information compiled is based on available data; however, comprehensive toxicological and safety data for 1,2-Bis(4-nitrophenoxy)ethane is limited. This compound should be handled with extreme caution, assuming it may be hazardous until fully characterized.

Chemical Identification

This section provides the fundamental identifiers for this compound.

IdentifierValueSource
Chemical Name This compoundAppchem[1]
Synonyms Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro-; Ethylene glycol bis(4-nitrophenyl) ether; NSC 113230LookChem[2]
CAS Number 14467-69-7Appchem[1], KM Pharma Solution[3]
Molecular Formula C₁₄H₁₂N₂O₆Appchem[1], KM Pharma Solution[3]
Molecular Weight 304.26 g/mol Pharmaffiliates[4]

Hazard Identification and GHS Classification

Assumed Precautions: In the absence of specific data, researchers should handle this compound with the high degree of caution typically afforded to novel or uncharacterized nitro-aromatic compounds. This includes assuming the substance may be:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • An irritant to the skin, eyes, and respiratory system.

  • Potentially carcinogenic or mutagenic.

  • Harmful to aquatic life.

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this specific compound is sparse. The following table includes calculated values and available data.

PropertyValueSource / Notes
Appearance Not Available (N/A)LookChem[2]
Boiling Point 501.7°C at 760 mmHgLookChem[2] (Calculated)
Flash Point 226.1°CLookChem[2] (Calculated)
Density 1.37 g/cm³LookChem[2] (Calculated)

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation and inhalation of dust.[3]

  • Wear appropriate personal protective equipment (PPE), including surgical gloves, safety goggles, and a protective apron or lab coat.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Recommended storage is in a refrigerator at 2-8°C.[4]

  • Keep in a dry and well-ventilated place.

Emergency Procedures

The following protocols are based on general best practices and the limited information available.

Exposure RouteFirst-Aid MeasuresSource
Inhalation Remove the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration or oxygen. Seek immediate medical attention.KM Pharma Solution[3]
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing.KM Pharma Solution[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.KM Pharma Solution[3]
Ingestion Do not induce vomiting. Seek immediate medical assistance for gastric lavage.KM Pharma Solution[3]

Accidental Release Measures:

  • Personal Precautions: Wear a self-contained breathing apparatus and appropriate PPE to avoid dust formation and contact.[3]

  • Spills/Leaks: Ventilate the area of the spill. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Wash the spill area with plenty of water.[3]

Firefighting Measures:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water spray.[3]

  • Unusual Hazards: None indicated, but combustion may produce hazardous gases such as oxides of carbon and nitrogen.[3]

Experimental Protocols and Workflows

Due to the limited safety data, a stringent workflow should be established when handling this compound. The following diagram illustrates a logical process for risk mitigation.

G Data Review Available Data (Acknowledge Gaps) Assess Assume Hazard Potential (Nitro-Aromatic Class) Data->Assess SOP Develop Specific SOP Assess->SOP Eng Primary Engineering Controls (Fume Hood, Ventilation) SOP->Eng PPE Select Personal Protective Equipment (Gloves, Goggles, Lab Coat) Eng->PPE Handle Safe Handling (Weighing, Transfer, Reaction) PPE->Handle Waste Segregate & Label Waste Handle->Waste Spill Spill Kit Accessible Handle->Spill FirstAid First Aid & Emergency Contacts Spill->FirstAid

Caption: Risk mitigation workflow for handling chemicals with limited safety data.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.

References

In-Depth Technical Guide: Material Safety Data Sheet for 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) from a chemical supplier. While compiled from available data, comprehensive safety and toxicological information for 1,2-Bis(4-nitrophenoxy)ethane is limited. Always consult a certified SDS and conduct a thorough risk assessment before handling this chemical.

Chemical Identification

This section provides the fundamental identification details for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene; 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)[1]
CAS Number 14467-69-7[1][2][3]
Molecular Formula C14H12N2O6[2][3]
Molecular Weight 304.25 g/mol [2][3]
Chemical Structure O=N(=O)c1ccc(OCCOc2ccc(cc2)N(=O)=O)cc1

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table includes calculated and limited experimental data.

PropertyValueSource
Appearance Not AvailableLookChem[4]
Boiling Point 501.7°C at 760 mmHg (Calculated)LookChem[4]
Flash Point 226.1°C (Calculated)LookChem[4]
Density 1.37 g/cm³ (Calculated)LookChem[4]
Solubility Not Available-
Melting Point Not Available-

Hazard Identification and GHS Classification

Detailed GHS classification for this compound is not consistently reported. One available MSDS indicates no specific hazards, but this should be treated with caution given the general nature of nitroaromatic compounds.[2]

Potential Health Effects (General for Nitroaromatic Compounds):

  • Eye: May cause irritation.

  • Skin: May cause irritation.

  • Ingestion: May be harmful if swallowed.

  • Inhalation: May cause respiratory tract irritation.

  • Chronic: Potential for long-term effects.

The following diagram illustrates a general workflow for hazard identification and response.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_response Response Protocol Review_MSDS Review Certified MSDS Assess_Properties Assess Physical/Chemical Properties Review_MSDS->Assess_Properties Evaluate_Toxicity Evaluate Toxicological Data Assess_Properties->Evaluate_Toxicity First_Aid First Aid Measures Evaluate_Toxicity->First_Aid Fire_Fighting Fire Fighting Procedures Evaluate_Toxicity->Fire_Fighting Spill_Cleanup Accidental Release Measures Evaluate_Toxicity->Spill_Cleanup

Hazard Identification and Response Workflow.

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on an available MSDS.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Wash with plenty of water.[2]
Skin Contact Wash with plenty of water.[2]
Ingestion Seek medical assistance for gastric lavage.[2]
Inhalation Remove to fresh air; provide artificial respiration or oxygen if necessary.[2]

Firefighting Measures

MeasureProtocol
Extinguishing Media Carbon dioxide, dry chemical powder, foam, water.[2]
Unusual Fire and Explosion Hazards None indicated.[2]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

AspectProtocol
Handling Wear surgical gloves and other appropriate personal protective equipment.[2]
Storage Store in a cool, dry, and well-ventilated area.[5]

The logical flow for safe handling and storage is depicted below.

Handling_and_Storage_Workflow Start Receive Chemical Verify_Label Verify Label and CAS Number Start->Verify_Label Review_SDS Review Safety Data Sheet Verify_Label->Review_SDS Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Handle_Chemical Handle in Ventilated Area Select_PPE->Handle_Chemical Store_Properly Store in Cool, Dry Place Handle_Chemical->Store_Properly End End of Workflow Store_Properly->End

Safe Handling and Storage Workflow.

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) is recommended when handling this compound.[2]

ControlSpecification
Respiratory Protection Self-contained breathing apparatus.[2]
Eye Protection Wear safety goggles.[2]
Skin Protection Full sleeves apron, protective clothing.[2]
Hand Protection Surgical gloves.[2]

Stability and Reactivity

Detailed information on the stability and reactivity of this compound is not available. As a general precaution for related compounds, avoid strong oxidizing agents and excessive heat.

Toxicological Information

No specific toxicological studies for this compound were found in the reviewed literature. One supplier MSDS indicates "NIL" for potential health effects, but this should be interpreted with caution.[2]

Ecological Information

No specific ecological information for this compound was found.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Transport Information

According to one supplier, this compound is not classified as dangerous goods for transport.[2]

RegulationClassification
ADR/RID Not dangerous goods[2]
IMDG Not dangerous goods[2]
IATA Not dangerous goods[2]

Regulatory Information

Regulatory information for this specific compound is not widely available. Users should ensure compliance with all applicable local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for safety and toxicological assessment of this compound are not available in the public domain. Researchers should develop and validate their own protocols based on established methodologies for similar nitroaromatic compounds. This would typically involve:

  • Acute Toxicity Studies: Oral, dermal, and inhalation toxicity tests in animal models.

  • Genotoxicity Assays: Ames test, in vitro and in vivo micronucleus assays.

  • Skin and Eye Irritation Studies: Using validated in vitro or in vivo models.

The following diagram outlines a general workflow for a hypothetical toxicological assessment.

Toxicological_Assessment_Workflow Start Compound Synthesis and Purification Acute_Toxicity Acute Toxicity Assessment (Oral, Dermal, Inhalation) Start->Acute_Toxicity Genotoxicity Genotoxicity Screening (Ames, Micronucleus) Start->Genotoxicity Irritation Skin and Eye Irritation Studies Start->Irritation Data_Analysis Data Analysis and Risk Assessment Acute_Toxicity->Data_Analysis Genotoxicity->Data_Analysis Irritation->Data_Analysis Report Final Report Generation Data_Analysis->Report

General Toxicological Assessment Workflow.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1,2-Bis(4-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1,2-bis(4-aminophenoxy)ethane, a versatile diamine monomer crucial for the development of high-performance polyimides and other advanced polymers. The synthesis involves the reduction of the nitro groups of 1,2-bis(4-nitrophenoxy)ethane using a catalytic transfer hydrogenation method with hydrazine monohydrate and palladium on carbon (Pd/C) as the catalyst. This method offers a high yield and a straightforward purification process. This application note is intended for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Introduction

1,2-Bis(4-aminophenoxy)ethane is a key building block in the synthesis of various polymers, particularly polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The flexible ether linkages in the monomer's structure impart improved processability to the resulting polymers, making them suitable for a wide range of applications in the aerospace, electronics, and medical industries. The synthesis described herein is a reliable and efficient method for producing high-purity 1,2-bis(4-aminophenoxy)ethane.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrazine monohydrate

  • 5% Palladium on carbon (Pd/C)

  • Ethanol

  • 250 ml two-neck round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Recrystallization apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 ml two-neck round bottom flask, combine 1 gram of this compound (3.28 mmoles), 80 ml of ethanol, and 10 ml of hydrazine monohydrate.

  • Catalyst Addition: Carefully add 0.06 grams of 5% palladium on carbon (Pd/C) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 16 hours with continuous stirring.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst.

  • Product Isolation and Purification: The crude solid product is then recrystallized from ethanol to yield the purified 1,2-bis(4-aminophenoxy)ethane.

  • Characterization: The final product can be characterized by its melting point and other spectroscopic methods (e.g., NMR, IR). The expected melting point is 352 K (79°C).[1]

Data Presentation

ParameterValue
Starting MaterialThis compound
ReagentsHydrazine monohydrate, 5% Pd/C, Ethanol
Reaction Time16 hours
Reaction TemperatureReflux
Yield92.2%[1]
Melting Point352 K (79 °C)[1]

Visualizations

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Combine this compound, ethanol, and hydrazine monohydrate in a 2-neck RBF B Add 5% Pd/C catalyst A->B Carefully C Heat to reflux for 16 hours with stirring B->C D Cool to room temperature C->D E Filter to remove Pd/C D->E F Recrystallize from ethanol E->F G 1,2-Bis(4-aminophenoxy)ethane F->G

Caption: Experimental workflow for the synthesis of 1,2-bis(4-aminophenoxy)ethane.

Safety Precautions

  • Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium on carbon is flammable. Avoid ignition sources and handle with care.

  • Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Reduction of 1,2-Bis(4-nitrophenoxy)ethane to 1,2-Bis(4-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, dye, and polymer industries. This document provides detailed application notes and experimental protocols for the reduction of the nitro groups in 1,2-Bis(4-nitrophenoxy)ethane to form the versatile diamine, 1,2-Bis(4-aminophenoxy)ethane. This diamine is a key building block in the synthesis of high-performance polymers such as polyimides and poly(amide-imide)s, and its derivatives are explored in materials science and drug development.[1][2]

Chemical Transformation

The overall chemical reaction is depicted below:

Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of method often depends on the presence of other functional groups in the molecule, desired yield, cost, and safety considerations. This document outlines three prevalent methods: catalytic hydrogenation, and reduction using tin(II) chloride.

Data Presentation

The following table summarizes quantitative data for different reduction methods applied to similar dinitro compounds, providing an expected range of efficiency for the reduction of this compound.

MethodSubstrateReducing Agent/CatalystSolventYield (%)Reference
Catalytic Hydrogenation1,2-di(p-nitrophenyloxy)ethylene5% Pd/C, Hydrazine monohydrateEthanol92.2[2]
Catalytic Hydrogenation1,2-bis(4-nitrophenyl)ethaneRaney Nickel, H₂Methanol71[3]
Metal ReductionAromatic Nitro CompoundsSnCl₂·2H₂OEthanol85-95[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrazine Hydrate

This method is often favored for its high yield and relatively clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on activated charcoal (Pd/C)[5]

  • Hydrazine hydrate[5]

  • Ethanol

  • Celite

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight).

  • To this stirred suspension, add hydrazine hydrate (10-20 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,2-Bis(4-aminophenoxy)ethane.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This is a classic and effective method for the reduction of aromatic nitro groups.[6][7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)[4]

  • Absolute Ethanol[4]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2M)[8]

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.[4]

  • Add SnCl₂·2H₂O (5-6 equivalents) to the solution.[4][9]

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[4]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.[4]

  • Carefully neutralize the mixture with a 2M NaOH or KOH solution until the pH is basic (pH > 10). This will precipitate tin salts.[8]

  • Extract the aqueous layer with ethyl acetate (3 times).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Dinitro Compound in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst add_hydrazine Add Hydrazine Hydrate (dropwise) add_catalyst->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize Product concentrate->purify product Pure Diamine purify->product end End product->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Logical Relationship of Reduction Methods

reduction_methods topic topic method method reagent reagent product product start Reduction of this compound method1 Catalytic Hydrogenation start->method1 method2 Metal Reduction start->method2 reagent1a Pd/C, Hydrazine Hydrate method1->reagent1a reagent1b Raney Ni, H₂ method1->reagent1b reagent2 SnCl₂·2H₂O / HCl method2->reagent2 end_product 1,2-Bis(4-aminophenoxy)ethane reagent1a->end_product reagent1b->end_product reagent2->end_product

Caption: Overview of methods for the reduction of this compound.

References

Application Notes and Protocols: 1,2-Bis(4-nitrophenoxy)ethane as a Precursor for a Cross-linking Agent in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance polymers are critical in a multitude of advanced applications, from aerospace engineering to microelectronics and biomedical devices. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of polyimides can be further tailored and enhanced through cross-linking, which creates a three-dimensional polymer network, improving characteristics such as solvent resistance and dimensional stability at elevated temperatures.

This document provides detailed application notes and protocols for the use of 1,2-Bis(4-nitrophenoxy)ethane as a precursor to a diamine cross-linking agent in the synthesis of high-performance polyimides. The core concept involves the chemical reduction of the nitro groups in this compound to form 1,2-Bis(4-aminophenoxy)ethane. This resulting diamine can then be incorporated as a co-monomer in the polyimide backbone during polymerization, introducing flexible cross-links.

Principle of Cross-linking

The fundamental approach detailed herein is not to use this compound directly as a cross-linking agent with a pre-formed polyimide. Instead, it serves as a stable precursor to the corresponding diamine, 1,2-Bis(4-aminophenoxy)ethane (BAE). The diamine is then utilized in the initial polymerization step with a dianhydride and optionally another diamine to form a cross-linked poly(amic acid), which is subsequently converted to the final cross-linked polyimide. The ethylene diether linkage in BAE provides flexibility to the cross-links.

The overall workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Precursor Conversion cluster_1 Stage 2: Polyimide Synthesis A This compound B Reduction (e.g., Pd/C, Hydrazine) A->B Reactant C 1,2-Bis(4-aminophenoxy)ethane (Diamine Cross-linker) B->C Product F Polymerization (Two-Step Method) C->F D Dianhydride (e.g., BPDA) D->F E Primary Diamine (Optional) E->F G Cross-linked Poly(amic acid) F->G H Thermal/Chemical Imidization G->H I Cross-linked Polyimide H->I

Figure 1: Overall workflow from precursor to cross-linked polyimide.

Experimental Protocols

Protocol 1: Reduction of this compound to 1,2-Bis(4-aminophenoxy)ethane (BAE)

This protocol is adapted from a known procedure for the reduction of a similar dinitro compound.[2]

Materials:

  • This compound

  • Ethanol

  • Hydrazine monohydrate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Round bottom flask (250 ml) with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 250 ml two-neck round bottom flask, add 1 g of this compound (3.28 mmol).

  • Add 80 ml of ethanol and 10 ml of hydrazine monohydrate to the flask.

  • Carefully add 0.06 g of 5% Pd/C catalyst to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 16 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst.

  • The crude solid product can be recrystallized from ethanol to yield the pure 1,2-Bis(4-aminophenoxy)ethane (diamine). A reported yield for a similar synthesis is 92.2%.[2]

Protocol 2: Synthesis of Cross-linked Polyimide via Two-Step Polymerization

This protocol describes the synthesis of a cross-linked polyimide using the prepared 1,2-Bis(4-aminophenoxy)ethane (BAE) as a cross-linking co-monomer. The degree of cross-linking can be controlled by adjusting the molar ratio of BAE to a primary diamine.

Materials:

  • 1,2-Bis(4-aminophenoxy)ethane (BAE)

  • A primary aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • A tetracarboxylic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride, BPDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Three-neck flask with a mechanical stirrer and nitrogen inlet

  • Glass plates for film casting

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry three-neck flask under a nitrogen atmosphere, dissolve the desired amounts of 1,2-Bis(4-aminophenoxy)ethane and the primary diamine (if used) in anhydrous DMAc with stirring until fully dissolved. For example, to synthesize a polyimide with a specific cross-linking density, a molar ratio of BAE to the primary diamine can be chosen.

  • Slowly add a stoichiometric amount of the dianhydride (e.g., BPDA) to the diamine solution in small portions. The total molar amount of diamines (BAE + primary diamine) should be equal to the molar amount of the dianhydride.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide

  • Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film of uniform thickness.

  • Place the glass plate in a vacuum oven and perform a stepwise thermal curing (imidization) process. A typical heating schedule is:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • The resulting cross-linked polyimide film can be carefully peeled off from the glass substrate.

The synthesis and imidization process is illustrated in the following diagram:

G A Diamine(s) + Dianhydride in DMAc B Stirring at Room Temp (24h under N2) A->B Polymerization C Poly(amic acid) Solution B->C D Film Casting C->D E Stepwise Thermal Curing (80°C to 300°C) D->E Imidization F Cross-linked Polyimide Film E->F

Figure 2: Two-step synthesis of a cross-linked polyimide film.

Characterization of Cross-linked Polyimide

The properties of the synthesized cross-linked polyimide can be evaluated using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, typically reported as the temperature at 5% or 10% weight loss (Td5 or Td10) and the char yield at a high temperature (e.g., 800°C).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. An increase in Tg with a higher concentration of the cross-linking agent is expected.

  • Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.

  • Solubility Testing: To assess the degree of cross-linking. Highly cross-linked polyimides are generally insoluble in common organic solvents.

Data Presentation

The following tables illustrate how to present the quantitative data for a series of polyimides with varying degrees of cross-linking. The values presented are hypothetical and for illustrative purposes only.

Table 1: Composition of Synthesized Cross-linked Polyimides

Polymer IDDianhydridePrimary DiamineBAE (mol%)
PI-0BPDAODA0
PI-X-5BPDAODA5
PI-X-10BPDAODA10
PI-X-20BPDAODA20

Table 2: Thermal Properties of Cross-linked Polyimides

Polymer IDTg (°C)Td5 (°C, in N₂)Char Yield at 800°C (%)
PI-035055060
PI-X-536555562
PI-X-1037856065
PI-X-2039056868

Table 3: Mechanical Properties of Cross-linked Polyimide Films

Polymer IDTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PI-01203.58.0
PI-X-51253.77.2
PI-X-101324.06.5
PI-X-201404.35.8

Conclusion

The use of this compound as a precursor for a diamine cross-linking agent provides a versatile method for producing high-performance, cross-linked polyimides. By first reducing the dinitro compound to its diamine form, it can be readily incorporated into the polyimide backbone. The degree of cross-linking, and thus the final properties of the polymer, can be systematically controlled by adjusting the molar ratio of the cross-linking diamine to other diamine monomers in the polymerization reaction. This approach allows for the fine-tuning of thermal and mechanical properties to meet the demands of various advanced applications.

References

Application of 1,2-Bis(4-nitrophenoxy)ethane and its Derivatives in the Synthesis of Heat-Resistant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-HRP-012

Version: 1.0

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use of 1,2-bis(4-nitrophenoxy)ethane and its amino-derivative, 1,2-bis(4-aminophenoxy)ethane, in the synthesis of high-performance, heat-resistant polymers, particularly polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other advanced industries. This note details the synthesis of polyimides from 1,2-bis(4-aminophenoxy)ethane and a dianhydride, presenting quantitative data on their thermal and mechanical properties. Additionally, it discusses the role of this compound as a cross-linking agent to further enhance the thermomechanical properties of polyimides.

Synthesis of Heat-Resistant Polyimides using 1,2-Bis(4-aminophenoxy)ethane

The primary route to incorporating the 1,2-bis(phenoxy)ethane moiety into a heat-resistant polymer backbone is through the use of its diamine derivative, 1,2-bis(4-aminophenoxy)ethane (BAE). This diamine can be polymerized with various aromatic tetracarboxylic dianhydrides to produce polyimides. The most common and widely practiced method for this synthesis is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to the final polyimide. This two-step process allows for the formation of a high-molecular-weight polymer that can be processed into films or coatings before being converted to the intractable, heat-resistant polyimide.

General Two-Step Synthesis of Polyimides

The synthesis of polyimides from 1,2-bis(4-aminophenoxy)ethane and an aromatic dianhydride proceeds in two distinct stages:

  • Poly(amic acid) Formation: The diamine and dianhydride are reacted in a polar aprotic solvent at ambient temperature. The nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride leads to the formation of a high-molecular-weight poly(amic acid) solution.

  • Imidization: The poly(amic acid) is then converted to the polyimide through either thermal or chemical means. Thermal imidization involves heating the poly(amic acid) to high temperatures (typically between 200-350°C) to facilitate the elimination of water and the formation of the imide ring. Chemical imidization is performed at lower temperatures using dehydrating agents.

The overall reaction scheme is depicted below:

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine 1,2-Bis(4-aminophenoxy)ethane (Diamine) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Thermal Thermal Treatment (Heat) PAA->Thermal Chemical Chemical Dehydration PAA->Chemical Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide G cluster_mixing Step 1: Blending cluster_curing Step 2: Thermal Curing Polymer Polyimide or Poly(amic acid) Mixture Homogeneous Mixture Polymer->Mixture Crosslinker This compound Crosslinker->Mixture Heat High Temperature Mixture->Heat CrosslinkedPolymer Cross-Linked Polyimide Network Heat->CrosslinkedPolymer

No Fungicidal Activity Data Currently Available for 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the fungicidal activity, efficacy, or mechanism of action of 1,2-Bis(4-nitrophenoxy)ethane against any fungal species have been identified.

Researchers, scientists, and drug development professionals should be aware that at present, there is no publicly accessible data to support the use of this compound as a fungicidal agent. Our investigation included searches for:

  • In vitro and in vivo efficacy studies

  • Minimum Inhibitory Concentration (MIC) or IC50/EC50 values

  • Experimental protocols for antifungal susceptibility testing

  • Studies on the compound's mechanism of action against fungal pathogens

  • Information on any affected signaling pathways in fungi

The search results were primarily limited to the chemical synthesis and basic characterization of this compound. While the fungicidal properties of other nitro-containing aromatic compounds and related chemical structures are documented, this activity does not extend to this compound based on the current body of scientific literature.

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables and signaling pathway diagrams as requested, is not possible at this time due to the foundational data being absent.

It is recommended that any party interested in the potential fungicidal properties of this compound would need to conduct initial exploratory studies to determine if such activity exists. These studies would need to establish baseline efficacy against a panel of relevant fungal species before more detailed mechanistic and protocol-based documentation could be developed.

Application Notes and Protocols: 1,2-Bis(4-nitrophenoxy)ethane as a Key Intermediate for High-Performance Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-nitrophenoxy)ethane and its derivatives are pivotal intermediates in the synthesis of high-performance organic pigments, particularly benzimidazolone yellows. This class of pigments is renowned for its exceptional lightfastness, heat stability, and chemical resistance, making them suitable for demanding applications such as automotive coatings, plastics, and specialized printing inks. The synthetic pathway involves the reduction of the nitro groups of this compound to form the corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine then undergoes tetrazotization and subsequent coupling with a suitable coupling component, such as 5-acetoacetylaminobenzimidazolone, to yield the final pigment. This document provides detailed application notes, experimental protocols, and reaction pathways for the synthesis of a representative yellow pigment, C.I. Pigment Yellow 180, utilizing this compound as the foundational precursor.

Introduction

The quest for stable and vibrant organic pigments has led to the development of various chemical classes, among which benzimidazolone pigments hold a prominent position. Their robust molecular structure, characterized by the presence of the benzimidazolone moiety, imparts outstanding durability. This compound serves as a crucial starting material in a multi-step synthesis that culminates in these high-performance colorants. The transformation of this dinitro compound into a functional pigment showcases fundamental organic reactions, including aromatic nitro group reduction, diazotization, and azo coupling. Understanding the nuances of these reactions is critical for optimizing pigment properties such as particle size, crystal form, and ultimately, coloristic performance.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of C.I. Pigment Yellow 180, a high-performance benzimidazolone pigment derived from this compound.

ParameterValueReference
Starting Material This compound
Intermediate 1,2-Bis(4-aminophenoxy)ethane
Coupling Component 5-Acetoacetylaminobenzimidazolone
Final Product C.I. Pigment Yellow 180
Molecular Formula of Pigment C₃₆H₃₂N₁₀O₈[1]
Yield (Reduction Step) 94%[2]
Yield (Overall) High[3][4]
Purity of Intermediate >99%[2]
Melting Point of Intermediate 136-138 °C[5]
Lightfastness (Blue Scale) 6-7[1]
Heat Stability 240°C (HDPE)[6]
Migration Resistance Excellent (5)[6]
Solvent Resistance (e.g., MEK, Ethanol) Excellent (5)[6]
Acid Resistance Excellent (5)[6]
Alkali Resistance Excellent (5)[6]

Experimental Protocols

The synthesis of C.I. Pigment Yellow 180 from this compound involves three main stages:

  • Reduction of this compound to 1,2-bis(4-aminophenoxy)ethane.

  • Tetrazotization of 1,2-bis(4-aminophenoxy)ethane.

  • Coupling of the tetrazonium salt with 5-acetoacetylaminobenzimidazolone.

Protocol 1: Reduction of this compound

This protocol is based on a catalytic hydrogenation method. An alternative method using hydrazine hydrate is also available.[5]

Materials:

  • This compound

  • Methanol

  • Raney Nickel (or Palladium on Carbon)

  • Hydrogen gas

  • Autoclave/High-pressure reactor

Procedure:

  • In a high-pressure reactor, charge 0.01 moles of 1,2-bis(4-nitrophenyl)ethane and 150 cm³ of methanol.[5]

  • Add approximately 20 g of Raney Nickel catalyst.[5]

  • Seal the reactor and purge with nitrogen gas.

  • Introduce hydrogen gas to a pressure of 10-12 kg/cm ².[5]

  • Heat the mixture to 65-70°C with constant stirring.[5]

  • Maintain the reaction for 4 hours, monitoring the pressure drop which indicates hydrogen consumption.[5]

  • After the reaction is complete (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing 1,2-bis(4-aminophenoxy)ethane, can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield a crystalline solid.[5] The reported yield for a similar reduction is 71%.[5]

Protocol 2: Tetrazotization of 1,2-Bis(4-aminophenoxy)ethane

Materials:

  • 1,2-Bis(4-aminophenoxy)ethane (from Protocol 1)

  • Hydrochloric acid (36%)

  • Sodium nitrite (NaNO₂)

  • Urea

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 24.5 g of 1,2-bis(4-aminophenoxy)ethane in 50 g of 36% hydrochloric acid and 500 mL of water.[4]

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite until a slight excess is indicated by starch-iodide paper.

  • Stir the mixture vigorously for 3 hours at 0-5°C to ensure complete diazotization.[4]

  • Quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.

  • The resulting tetrazonium salt solution is typically used immediately in the subsequent coupling reaction. For later use, it can be clarified by filtration and the volume adjusted with ice water to 1000 mL.[4]

Protocol 3: Coupling Reaction to Synthesize C.I. Pigment Yellow 180

Materials:

  • Tetrazonium salt solution (from Protocol 2)

  • 5-Acetoacetylaminobenzimidazolone

  • Potassium hydroxide

  • Ammonium chloride

  • Ammonia water (28%)

  • Di-octadecyl-dimethylammonium chloride (surfactant)

  • Water

Procedure:

  • Preparation of the Coupling Solution: In a separate vessel, dissolve 57.2 g of 5-acetoacetylaminobenzimidazolone in 500 mL of water containing 37.3 g of potassium hydroxide. Filter the solution and adjust the volume of the filtrate to 1050 mL with pure water.[4]

  • Preparation of the Buffer Solution: Dissolve 214 g of ammonium chloride in 2000 mL of water. Add 5 g of di-octadecyl-dimethylammonium chloride and 60 g of 28% ammonia water to create a buffer solution with a pH of 7-7.5.[4]

  • Coupling Reaction:

    • Cool the buffer solution to 15-18°C.

    • Initially, add a small portion (e.g., 75 mL or 1/20 to 1/8) of the coupling solution to the buffer.[4]

    • Simultaneously and slowly, add the tetrazonium salt solution and the remaining coupling solution to the buffered mixture over a period of 6 hours, while maintaining the temperature at 15-18°C and continuous stirring.[4]

  • Post-Coupling Treatment:

    • After the addition is complete, continue stirring for an additional 3 hours.[4]

    • Heat the resulting pigment slurry to 90°C and maintain this temperature for 2 hours to promote pigment crystallization and stabilization.[4]

  • Isolation and Purification:

    • Filter the hot slurry and wash the pigment cake thoroughly with water to remove inorganic salts and other impurities.

    • Dry the pigment in an oven and then pulverize to obtain the final C.I. Pigment Yellow 180 powder.

Visualization of the Synthesis Pathway

The overall synthesis of C.I. Pigment Yellow 180 from this compound is a sequential process involving reduction, diazotization, and coupling.

Synthesis_Pathway A This compound B 1,2-Bis(4-aminophenoxy)ethane A->B Reduction (e.g., H₂/Raney Ni) C Tetrazonium Salt B->C Tetrazotization (NaNO₂, HCl, 0-5°C) E C.I. Pigment Yellow 180 C->E Azo Coupling (pH 7-7.5, 15-18°C) D 5-Acetoacetylamino- benzimidazolone D->E Azo Coupling (pH 7-7.5, 15-18°C)

Caption: Synthetic route to C.I. Pigment Yellow 180.

Experimental Workflow Diagram

The following diagram illustrates the key steps and processes in the laboratory synthesis of the pigment.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Tetrazotization cluster_coupling Step 3: Azo Coupling start_red Charge Reactor with This compound, Methanol, and Catalyst react_red Pressurize with H₂ Heat to 65-70°C for 4h start_red->react_red filter_red Cool, Vent, and Filter to remove catalyst react_red->filter_red purify_red Concentrate and Recrystallize 1,2-Bis(4-aminophenoxy)ethane filter_red->purify_red dissolve_diazo Dissolve Diamine in HCl and Water purify_red->dissolve_diazo cool_diazo Cool to 0-5°C dissolve_diazo->cool_diazo add_nitrite Add NaNO₂ solution cool_diazo->add_nitrite stir_diazo Stir for 3h at 0-5°C add_nitrite->stir_diazo couple_react Simultaneous addition of Tetrazonium Salt and Coupling Solution to Buffer (6h) stir_diazo->couple_react prep_couple Prepare Coupling Solution prep_couple->couple_react prep_buffer Prepare Buffer Solution (pH 7-7.5) prep_buffer->couple_react heat_treat Heat Slurry to 90°C for 2h couple_react->heat_treat isolate_pigment Filter, Wash, Dry, and Pulverize Pigment heat_treat->isolate_pigment

Caption: Laboratory workflow for pigment synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the production of high-performance benzimidazolone azo pigments. The synthetic route, involving reduction, tetrazotization, and azo coupling, allows for the creation of pigments with excellent fastness properties, making them suitable for a wide range of demanding applications. The provided protocols offer a detailed guide for the laboratory-scale synthesis of C.I. Pigment Yellow 180, a commercially significant example. Further research can focus on optimizing reaction conditions to control pigment morphology and enhance specific application properties. The inherent stability of the benzimidazolone structure suggests that derivatives of 1,2-bis(4-aminophenoxy)ethane could be explored for the development of novel functional materials beyond the realm of traditional pigments.

References

Application Notes and Protocols for the Catalytic Reduction of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the catalytic reduction of 1,2-Bis(4-nitrophenoxy)ethane to its corresponding diamine, 1,2-Bis(4-aminophenoxy)ethane. This reduction is a crucial transformation in synthetic organic chemistry, particularly in the preparation of monomers for high-performance polymers and as intermediates in the pharmaceutical industry. The protocols outlined below offer two effective methods utilizing different catalytic systems: Raney Nickel with hydrazine hydrate and Palladium on Carbon (Pd/C) with hydrazine hydrate.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the reactant and the desired product.

PropertyThis compound (Reactant)1,2-Bis(4-aminophenoxy)ethane (Product)
Molecular Formula C₁₄H₁₂N₂O₆C₁₄H₁₆N₂O₂
Molecular Weight 304.26 g/mol 244.29 g/mol [1]
Appearance Yellow crystalsWhite to light yellow crystalline powder[1]
Melting Point 179-180 °C (for a similar compound)[2]131-132 °C[1]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Experimental Workflow

The general experimental workflow for the catalytic reduction is depicted in the diagram below.

start Start dissolve Dissolve this compound in Solvent (Methanol/Ethanol) start->dissolve add_catalyst Add Catalyst (Raney Ni or Pd/C) dissolve->add_catalyst heat Heat to Reflux (60-65°C or Reflux Temp) add_catalyst->heat add_hydrazine Add Hydrazine Hydrate (dropwise) heat->add_hydrazine monitor Monitor Reaction (TLC) add_hydrazine->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Filter to Remove Catalyst cool->filter remove_solvent Remove Solvent (Reduced Pressure) filter->remove_solvent purify Purify Product (Recrystallization) remove_solvent->purify characterize Characterize Product (MP, IR, NMR) purify->characterize end End characterize->end

Caption: General workflow for the catalytic reduction of this compound.

Protocol 1: Reduction using Raney Nickel and Hydrazine Hydrate

This protocol is adapted from a procedure for a structurally similar compound, 1,2-bis(4-nitrophenyl)ethane.[2]

Materials and Equipment:
  • This compound

  • Raney Nickel (5% slurry in water)

  • Hydrazine hydrate (80-100%)

  • Methanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

  • IR and NMR spectrometers

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 0.01 mol) in methanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry (approximately 5% w/w of the nitro compound).

  • Heating: Heat the mixture to a gentle reflux (approximately 60-65°C) with continuous stirring.

  • Addition of Reducing Agent: Add hydrazine hydrate (e.g., 0.2 mol) dropwise to the refluxing mixture via a dropping funnel over a period of 2-3 hours. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux and avoid excessive foaming. The reaction temperature should not exceed 65°C.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate:hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction. The solution may change color from yellow to brown or greenish-brown upon completion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a Buchner funnel to remove the Raney Nickel catalyst. Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care. Do not allow the filter cake to dry. Immediately quench the collected catalyst with water and then decompose it with dilute hydrochloric acid.[2]

    • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • To the resulting crude product, add a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve it.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:
  • Melting Point: Determine the melting point of the purified 1,2-Bis(4-aminophenoxy)ethane. The expected melting point is around 131-132°C.[1]

  • Infrared (IR) Spectroscopy: Record the IR spectrum. Look for the characteristic N-H stretching vibrations of the primary amine group in the range of 3200-3400 cm⁻¹ and the disappearance of the NO₂ stretching bands from the starting material (typically around 1520 and 1340 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the product. The ¹H NMR spectrum should show signals for the aromatic protons, the protons of the ethylene bridge, and a broad singlet for the NH₂ protons which is exchangeable with D₂O.

Protocol 2: Reduction using Palladium on Carbon (Pd/C) and Hydrazine Hydrate

This protocol is based on a general method for the reduction of aromatic nitro compounds.

Materials and Equipment:
  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrazine hydrate (80-100%)

  • Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Dropping funnel

  • Celite® or a similar filter aid

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization apparatus

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

  • IR and NMR spectrometers

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (e.g., 1.0 g) in ethanol (e.g., 80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.06 g). Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.

  • Addition of Reducing Agent: Add hydrazine monohydrate (e.g., 10 mL) to the suspension.

  • Heating and Reflux: Heat the mixture to reflux with vigorous stirring for a specified period (e.g., 16 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with hot ethanol.

    • Combine the filtrate and washings.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude product from ethanol as described in Protocol 1.

    • Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.

Characterization:

Perform characterization of the final product (melting point, IR, and NMR) as detailed in Protocol 1 to confirm the identity and purity of the 1,2-Bis(4-aminophenoxy)ethane.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Raney Nickel: Raney Nickel is a pyrophoric catalyst, especially when dry, and can ignite spontaneously in the air.[2] Always handle it as a slurry in water or an appropriate solvent. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst carefully with water and then deactivate it with dilute acid.

  • Palladium on Carbon: Palladium on carbon can also be pyrophoric, particularly when dry and in the presence of hydrogen or organic solvents.[6][7][8] It is recommended to handle it under an inert atmosphere.[7] After filtration, the catalyst should not be allowed to dry and should be immediately transferred to a container with water for disposal or recovery.[7]

  • General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments. Work in a well-ventilated fume hood.

References

Application Notes: Reaction Kinetics of 1,2-Bis(4-nitrophenoxy)ethane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(4-nitrophenoxy)ethane is a monomer utilized in the synthesis of polyethers and other polymers through nucleophilic aromatic substitution (SNAr) polymerization. The kinetics of this polymerization are of critical importance for controlling polymer molecular weight, polydispersity, and material properties. The electron-withdrawing nitro groups on the phenoxy rings activate the molecule for nucleophilic attack, making it a suitable monomer for reactions with bisphenols or other difunctional nucleophiles.

These application notes provide a generalized framework for studying the reaction kinetics of polymerizations involving this compound. While specific kinetic data for this exact monomer is not extensively published, the principles and protocols described herein are based on well-established studies of SNAr polymerization reactions used to produce high-performance polymers like poly(ether ether ketone) (PEEK).

Core Principles of SNAr Polymerization Kinetics

SNAr polymerization is a step-growth mechanism that typically proceeds via a bimolecular reaction. The reaction involves the attack of a nucleophile (e.g., a phenoxide) on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For many such reactions, the rate-determining step is the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. However, some SNAr reactions may proceed through a concerted mechanism without a stable intermediate.

The overall rate of polymerization can be described by a second-order rate law:

Rate = k[Ar-X][Nu]

Where:

  • k is the second-order rate constant.

  • [Ar-X] is the concentration of the activated aromatic species (e.g., this compound).

  • [Nu] is the concentration of the nucleophile (e.g., a bisphenoxide).

Factors that critically influence the reaction kinetics include:

  • Temperature: Reaction rates increase with temperature, following the Arrhenius equation. This relationship allows for the determination of the activation energy (Ea).

  • Solvent: Polar aprotic solvents (e.g., N,N-Dimethylacetamide, Diphenyl sulfone) are typically used to solvate the reactants and intermediates, facilitating the reaction.

  • Nucleophile and Substrate Structure: The reactivity is enhanced by strong electron-withdrawing groups (like the nitro groups in this compound) on the substrate and electron-donating groups on the nucleophile.[1]

  • Base: A base (e.g., potassium carbonate) is required to deprotonate the nucleophilic monomer (if it is a phenol) to generate the more reactive phenoxide.

Generalized Kinetic Data

ParameterTypical Value RangeConditionsSignificance
Rate Constant (k) 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹High Temperature (150-300 °C), Polar Aprotic SolventDetermines the speed of chain growth and overall reaction time.
Activation Energy (Ea) 60 - 120 kJ/molVaries with specific monomers and solvent systemIndicates the temperature sensitivity of the reaction rate.
Hammett Constant (ρ) Positive (for substrate)Varies with reaction seriesA positive ρ value indicates the reaction is accelerated by electron-withdrawing substituents on the electrophile.[1]
Brønsted Coefficient (βnuc) 0.7 - 1.1Varies with nucleophile seriesA high βnuc value suggests a significant development of charge on the nucleophile in the transition state.[2][3]

Note: These values are illustrative and derived from studies on similar SNAr polymerization systems. Actual values for reactions involving this compound must be determined experimentally.

Generalized Experimental Protocol for Kinetic Analysis

This protocol outlines a method for determining the kinetic parameters of the polymerization of this compound with a generic bisphenol monomer, such as Bisphenol A.

1. Materials and Reagents:

  • This compound (Monomer A)

  • Bisphenol A (Monomer B)

  • Anhydrous Potassium Carbonate (K₂CO₃) (Base)

  • N,N-Dimethylacetamide (DMAc) or Diphenyl sulfone (Solvent)

  • Toluene (for azeotropic removal of water)

  • Inert Gas (Nitrogen or Argon)

  • Quenching Agent (e.g., dilute HCl)

  • Precipitation Solvent (e.g., Methanol/Water mixture)

2. Experimental Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • A temperature-controlled oil bath or heating mantle.

  • Syringes for sample extraction.

3. Procedure:

  • Reactant Charging: Charge the flask with equimolar amounts of this compound and Bisphenol A, a slight excess of K₂CO₃ (e.g., 1.1 moles per mole of Bisphenol A), DMAc, and toluene.

  • Dehydration: Heat the mixture to the boiling point of toluene (around 140-150°C) under a steady flow of inert gas to azeotropically remove any water generated from the reaction of K₂CO₃ with the phenol groups. This step is crucial as water can interfere with the reaction.

  • Initiation of Polymerization: After complete water removal, drain the Dean-Stark trap and slowly raise the temperature to the desired reaction temperature (e.g., 160°C). This point is considered time zero (t=0) for the kinetic study.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench them in a known volume of cold, dilute acid to stop the reaction.

  • Analysis: Analyze the quenched samples to determine the extent of the reaction. Common analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): To monitor the disappearance of monomers.

    • Gel Permeation Chromatography (GPC): To measure the increase in polymer molecular weight (Mn and Mw) over time.

    • Titration: To determine the concentration of unreacted phenoxide groups.

  • Data Processing: Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction with equimolar initial concentrations, a plot of 1/[Monomer] versus time will yield a straight line with a slope equal to the rate constant k.

  • Activation Energy Determination: Repeat the experiment at several different temperatures (e.g., 150°C, 160°C, 170°C) and calculate the rate constant for each. An Arrhenius plot (ln(k) vs. 1/T) will yield a straight line with a slope of -Ea/R, from which the activation energy (Ea) can be calculated.

Visualizations

The following diagrams illustrate the key chemical and procedural pathways relevant to these kinetic studies.

SNAr_Polymerization MonomerA This compound (Electrophile) Intermediate Meisenheimer Complex (Intermediate/Transition State) MonomerA->Intermediate Nucleophilic Attack MonomerB Bisphenoxide (Nucleophile) MonomerB->Intermediate Polymer Polyether Chain Intermediate->Polymer Elimination LeavingGroup Nitrophenoxide (Leaving Group) Intermediate->LeavingGroup

Caption: General mechanism of SNAr polymerization.

Caption: Experimental workflow for a kinetic study.

References

Step-by-step synthesis of 1,2-Bis(4-nitrophenoxy)ethane from p-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

Introduction

This compound is a symmetrical diaryl ether. Its synthesis is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1][2] In this specific application, the sodium salt of p-nitrophenol (sodium p-nitrophenoxide) is generated in situ and acts as the nucleophile, reacting with both ends of a 1,2-dihaloethane molecule to form the desired diether. The resulting compound can serve as a precursor for the synthesis of corresponding diamine compounds through the reduction of its nitro groups, which are valuable in various fields, including the development of novel polymers and pharmaceutical agents.

Principle of Synthesis

The synthesis is conducted in two main steps which occur in the same reaction vessel:

  • Deprotonation: A strong base, such as sodium hydroxide, deprotonates the acidic phenolic hydroxyl group of p-nitrophenol to form the highly nucleophilic sodium p-nitrophenoxide.

  • Nucleophilic Substitution (SN2): Two equivalents of the generated phenoxide ion react with one equivalent of 1,2-dibromoethane. The reaction is a double SN2 displacement, where the phenoxide attacks the electrophilic carbon atoms bonded to the bromine atoms, displacing the bromide ions and forming two new carbon-oxygen ether linkages.

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of this compound.

Safety Precautions:

  • p-Nitrophenol: Toxic and an environmental hazard. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • 1,2-Dibromoethane: Toxic, carcinogenic, and a suspected mutagen. Handle only in a well-ventilated fume hood.

  • Dimethylformamide (DMF): A skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves throughout the procedure. All operations should be performed inside a certified chemical fume hood.

Materials and Reagents
ItemSpecification
Reagents
p-Nitrophenol>98% purity
1,2-Dibromoethane>98% purity
Sodium Hydroxide (NaOH)Pellets, >97% purity
Dimethylformamide (DMF)Anhydrous, >99.8%
Ethanol95% or Absolute
Deionized WaterHigh purity
Apparatus
Round-bottom flask250 mL, with ground glass joints
Reflux condenserWith appropriate ground glass joints
Magnetic stirrer & stir bar
Heating mantleWith temperature control
Beakers & Graduated CylindersAppropriate sizes
Buchner funnel & filter flask
Filter paper
Glass stirring rod
Spatula
Reaction Stoichiometry
CompoundMolecular Wt. ( g/mol )Molar Amount (mmol)EquivalentsMass/Volume Used
p-Nitrophenol139.1120.02.02.78 g
1,2-Dibromoethane187.8610.01.01.88 g (0.86 mL)
Sodium Hydroxide40.0022.02.20.88 g
Dimethylformamide (DMF)73.09-(Solvent)100 mL
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the apparatus on a heating mantle.

  • Reagent Addition: To the flask, add p-nitrophenol (2.78 g, 20.0 mmol) and dimethylformamide (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Carefully add powdered sodium hydroxide (0.88 g, 22.0 mmol) to the solution in portions. The solution will turn a deep yellow-orange color upon formation of the sodium p-nitrophenoxide salt. Stir for 15 minutes.

  • Alkyl Halide Addition: Using a syringe or dropping funnel, add 1,2-dibromoethane (0.86 mL, 10.0 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and allow it to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring vigorously. A pale yellow solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional deionized water (2 x 50 mL) to remove any residual DMF and inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as fine, pale-yellow crystals.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Determine the final mass and calculate the percentage yield. The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Workflow Visualization

SynthesisWorkflow Figure 1. Experimental Workflow for Synthesis of this compound A 1. Reagent Preparation - Weigh p-Nitrophenol (2.0 eq) - Weigh NaOH (2.2 eq) - Measure DMF (Solvent) - Measure 1,2-Dibromoethane (1.0 eq) B 2. Dissolution Add p-Nitrophenol and DMF to 250 mL RBF. Stir to dissolve. A->B Setup Apparatus C 3. Phenoxide Formation Add NaOH portion-wise. Stir for 15 min at RT. B->C D 4. Nucleophilic Substitution Add 1,2-Dibromoethane dropwise. C->D E 5. Reflux Heat mixture to 80-90°C. Stir for 4-6 hours. D->E F 6. Work-up Cool to RT. Pour into cold water to precipitate product. E->F Reaction Complete G 7. Isolation Collect solid via vacuum filtration. Wash with deionized water. F->G H 8. Purification Recrystallize crude product from hot ethanol. G->H I 9. Final Product Dry purified solid under vacuum. Characterize (MP, NMR, IR). H->I

Figure 1. Experimental Workflow for Synthesis.

References

The Strategic Role of 1,2-Bis(4-nitrophenoxy)ethane in the Advancement of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 1,2-Bis(4-nitrophenoxy)ethane is emerging as a critical building block in the synthesis of high-performance polymers such as polyamides and polyimides. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength, making it a compound of significant interest to researchers and professionals in materials science and drug development. This application note provides detailed protocols for the synthesis of this compound, its conversion to the corresponding diamine, and its subsequent use in the preparation of novel polyimide materials.

Introduction

This compound is a versatile organic compound that serves as a precursor to a variety of functional polymers. The presence of two nitro groups allows for their reduction to highly reactive amine functionalities, creating the monomer 1,2-Bis(4-aminophenoxy)ethane. This diamine is a key component in the polycondensation reactions that form robust polyamides and polyimides. Furthermore, the parent dinitro compound itself can act as a cross-linking agent in polyimide matrices, further enhancing the material's properties.

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-hydroxyethoxy)-4-nitrobenzene (1.0 mol) in 600 mL of dimethyl sulfoxide (DMSO).

  • Addition of Base: To this solution, add powdered sodium hydroxide (1.1 mol) portion-wise while stirring. The formation of the alkoxide is an exothermic reaction, and the temperature should be monitored.

  • Nucleophilic Substitution: Add 4-nitrochlorobenzene (1.1 mol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50-100°C and reflux for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product. The solid is then collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

ParameterValue
Reactants 1-(2-hydroxyethoxy)-4-nitrobenzene, 4-nitrochlorobenzene, Sodium Hydroxide
Solvent Dimethyl Sulfoxide (DMSO)
Reaction Temperature 50-100°C
Reaction Time 1-8 hours
Typical Yield 50-95%

Preparation of 1,2-Bis(4-aminophenoxy)ethane

The dinitro compound is readily reduced to the corresponding diamine, a crucial monomer for polymerization.

Experimental Protocol: Reduction of Nitro Groups

  • Catalyst Suspension: In a two-neck round-bottom flask, suspend this compound (3.28 mmol) and 0.06 g of 5% palladium on carbon (Pd/C) in 80 mL of ethanol.

  • Hydrazine Addition: Add 10 mL of hydrazine monohydrate to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: After completion, filter the hot reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Purification: The crude solid product is obtained by cooling the filtrate and is then recrystallized from ethanol to yield pure 1,2-Bis(4-aminophenoxy)ethane (yield: 92.2%).[1]

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of this compound cluster_1 Reduction to Diamine cluster_2 Polymer Synthesis A 1-(2-hydroxyethoxy)-4-nitrobenzene + 4-nitrochlorobenzene C This compound A->C Williamson Ether Synthesis B NaOH / DMSO D This compound F 1,2-Bis(4-aminophenoxy)ethane D->F Reduction E Hydrazine monohydrate Pd/C, Ethanol G 1,2-Bis(4-aminophenoxy)ethane I Polyimide G->I Polycondensation H Aromatic Dianhydride (e.g., BPDA) G start Start dissolve_diamine Dissolve 1,2-Bis(4-aminophenoxy)ethane in DMAC under N2 start->dissolve_diamine add_dianhydride Add equimolar 3,3′,4,4′-biphenyl- tetracarboxylic dianhydride (BPDA) dissolve_diamine->add_dianhydride stir_paa Stir to form Poly(amic acid) solution add_dianhydride->stir_paa cast_film Cast solution onto substrate stir_paa->cast_film thermal_cure Thermally cure to induce imidization cast_film->thermal_cure end Obtain Polyimide Film thermal_cure->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Bis(4-nitrophenoxy)ethane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The reaction involves the nucleophilic substitution of a halide by the 4-nitrophenoxide ion.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Nucleophile Formation: Incomplete deprotonation of 4-nitrophenol.- Ensure the base (e.g., NaOH, KOH) is fresh and anhydrous. - Use a slight excess of the base to drive the equilibrium towards the phenoxide. - Consider using a stronger base if necessary, but be mindful of potential side reactions.
Poor Quality of Reagents: Degradation or impurities in starting materials.- Use freshly purified 4-nitrophenol and 1,2-dihaloethane. - Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
Inappropriate Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.- For the related synthesis of the 2-nitro isomer, temperatures between 55-65°C have been shown to be effective.[1] - Gradually increase the temperature and monitor the reaction progress by TLC.
Choice of Leaving Group: The halide on the 1,2-dihaloethane is not sufficiently reactive.- The reactivity of halogens as leaving groups follows the trend I > Br > Cl. Consider using 1,2-dibromoethane or 1,2-diiodoethane for a faster reaction.
Incorrect Solvent: The chosen solvent may not be suitable for an SN2 reaction.- Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, making the nucleophile more reactive.[2]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Materials: The reaction did not go to completion.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants to ensure the other is fully consumed. - Purify the crude product using recrystallization or column chromatography.
Formation of Side Products: Elimination reactions may compete with the desired SN2 pathway, especially with secondary halides (not the case here, but a general consideration).- Maintain a controlled temperature to minimize side reactions. - The use of a primary dihalide like 1,2-dihaloethane minimizes the risk of elimination.[3]
Hydrolysis of the Product: Presence of water can lead to unwanted side reactions.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the Williamson ether synthesis.[4] This is an S_N2 reaction where the 4-nitrophenoxide ion, formed by deprotonating 4-nitrophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of a 1,2-dihaloethane, displacing the halide leaving group. This happens in two successive steps to form the final product.

Q2: Which base is most suitable for this synthesis?

A2: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenol.[1] The choice of base can influence the reaction rate and yield. It is crucial to use the base in a powdered or pellet form and ensure it is anhydrous.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for the TLC should be determined empirically, but a mixture of hexane and ethyl acetate is a good starting point.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying the crude this compound. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or a mixture of ethanol and water are often good choices for similar compounds. If recrystallization does not remove all impurities, column chromatography can be employed.

Experimental Protocols and Data

Representative Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of the isomeric compound, 1,2-bis(2-nitrophenoxy)ethane, and can be used as a starting point for the synthesis of this compound.[1][5]

Materials:

  • 4-Nitrophenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (pellets)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (2.0 equivalents) in anhydrous DMF.

  • Carefully add powdered sodium hydroxide (2.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 4-nitrophenoxide.

  • To this mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals under vacuum to obtain this compound.

Quantitative Data for Isomeric Synthesis

The following table summarizes the reaction conditions and yield for the synthesis of the related isomer, 1,2-bis(2-nitrophenoxy)ethane, which can serve as a useful reference.[1][5]

ParameterValue
ReactantsEthylene glycol, 2-chloronitrobenzene
BaseSodium Hydroxide
SolventDimethylacetamide (DMAc)
Temperature55-65°C
Reaction Time~6.5 hours
Yield93%
Purity (by HPLC)98.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (4-Nitrophenol, Base, Solvent) form_nucleophile Form Nucleophile (4-Nitrophenoxide) prep_reagents->form_nucleophile add_electrophile Add Electrophile (1,2-Dihaloethane) form_nucleophile->add_electrophile heat_monitor Heat and Monitor (TLC) add_electrophile->heat_monitor precipitate Precipitate Product (Add Water) heat_monitor->precipitate filtrate Filter and Wash precipitate->filtrate purify Recrystallize/Chromatography filtrate->purify dry Dry Final Product purify->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inefficient Nucleophile Formation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Check Base/Solvent Anhydrousness cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Temperature & Time cause3->sol3 sol4 Use Polar Aprotic Solvent cause3->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Common side reactions and byproducts in 1,2-Bis(4-nitrophenoxy)ethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-nitrophenoxy)ethane. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The synthesis of this compound via the Williamson ether synthesis is primarily susceptible to three main side reactions:

  • Incomplete Reaction (Mono-alkylation): The reaction may stop after the substitution of only one of the halo groups on the 1,2-dihaloethane, resulting in the formation of 2-(4-nitrophenoxy)ethanol as a significant byproduct.

  • C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of various isomers where the ethylidene bridge is attached to the carbon skeleton of the nitroaromatic ring.[1]

  • E2 Elimination: Although less common with primary halides like 1,2-dihaloethanes, an E2 elimination reaction can occur, especially at higher temperatures, leading to the formation of a vinyl halide and regeneration of 4-nitrophenol.[1]

Q2: What are the expected byproducts in my crude product mixture?

A2: Based on the common side reactions, the primary byproducts you may find in your crude this compound product are:

  • 2-(4-nitrophenoxy)ethanol: The mono-etherified intermediate.

  • C-alkylated isomers of 4-nitrophenol: Products from the reaction at the carbon of the aromatic ring.

  • Unreacted 4-nitrophenol: From incomplete reaction or E2 elimination.

  • Unreacted 1,2-dihaloethane: If used in excess.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can favor the E2 elimination side reaction.

  • Insufficient Base: Incomplete deprotonation of 4-nitrophenol to the more nucleophilic 4-nitrophenoxide will result in a slower reaction rate and lower yield.

  • Poor Solvent Choice: The use of protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Polar aprotic solvents like DMSO or DMF are generally preferred.

  • Steric Hindrance: While not a major issue with primary halides, any significant steric bulk on the reactants can hinder the SN2 reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to low temperature or insufficient reaction time.Optimize the reaction temperature (typically 50-100°C) and monitor the reaction progress using TLC to ensure completion.[2]
E2 elimination favored at high temperatures.Maintain the reaction temperature within the optimal range and avoid excessive heating.
Incomplete deprotonation of 4-nitrophenol.Use a slight excess of a strong base (e.g., NaOH, KOH) and ensure it is freshly prepared and anhydrous.
Presence of 2-(4-nitrophenoxy)ethanol byproduct Insufficient amount of 1,2-dihaloethane or shorter reaction time.Use a slight excess of the 1,2-dihaloethane and ensure the reaction is run to completion.
Presence of multiple unidentified spots on TLC C-alkylation side reactions.This is an inherent challenge with phenoxide nucleophiles. Purification by column chromatography may be necessary to separate these isomers.
Impurities in starting materials.Use high-purity starting materials. 4-nitrophenol can be purified by recrystallization.
Product is difficult to purify by recrystallization Presence of byproducts with similar solubility to the desired product.A multi-step purification approach may be necessary. Consider an initial acid-base extraction to remove any unreacted 4-nitrophenol, followed by column chromatography, and then a final recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common practices for Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.0 equivalents) in a minimal amount of DMSO or DMF.

  • Add powdered NaOH or KOH (2.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium or potassium 4-nitrophenoxide salt.

  • To this mixture, add 1,2-dichloroethane (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts and residual solvent.

  • Dry the crude product in a vacuum oven.

Purification of this compound

1. Recrystallization (for relatively pure product):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Multi-step Purification (for highly impure product):

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a dilute aqueous NaOH solution to remove any unreacted 4-nitrophenol.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography:

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the product from the acid-base extraction in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to isolate the desired product.

  • Final Recrystallization:

    • Combine the pure fractions from column chromatography and concentrate the solvent.

    • Perform a final recrystallization as described above to obtain a highly pure product.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification 4-Nitrophenol 4-Nitrophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Nitrophenol->Williamson Ether Synthesis 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Williamson Ether Synthesis Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Williamson Ether Synthesis Crude this compound Crude this compound Williamson Ether Synthesis->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions 4-Nitrophenoxide 4-Nitrophenoxide Desired Product This compound (O-Alkylation, SN2) 4-Nitrophenoxide->Desired Product SN2 Mono-ether 2-(4-nitrophenoxy)ethanol (Incomplete Reaction) 4-Nitrophenoxide->Mono-ether SN2 C-Alkylated Byproduct C-Alkylated Byproduct 4-Nitrophenoxide->C-Alkylated Byproduct C-Alkylation Elimination_Product Vinyl Chloride + 4-Nitrophenol (E2 Elimination) 4-Nitrophenoxide->Elimination_Product E2 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Desired Product 1,2-Dichloroethane->Mono-ether 1,2-Dichloroethane->C-Alkylated Byproduct 1,2-Dichloroethane->Elimination_Product

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1,2-Bis(4-nitrophenoxy)ethane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,2-Bis(4-nitrophenoxy)ethane by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the likely impurities in my crude this compound?

A2: Impurities will depend on the synthetic route used. A common synthesis involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of a base like sodium hydroxide in a solvent such as DMSO.[4] Therefore, potential impurities could include unreacted starting materials, side-reaction products, or residual solvent.

Potential Impurities Include:

  • Unreacted 4-nitrochlorobenzene

  • Unreacted 1-(2-hydroxyethoxy)-4-nitrobenzene

  • Residual Sodium Hydroxide or other bases

  • Residual high-boiling solvents like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc)[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.

Problem: No Crystals Form Upon Cooling

Question: I have dissolved my crude product in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue that can be caused by several factors:

  • Too Much Solvent: This is the most frequent cause, as an excess of solvent keeps the compound dissolved even at low temperatures.[5][6] To fix this, reheat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility, but crystallization has not initiated.[6][7] You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][8]

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to act as a template for crystallization.[6]

Problem: The Product "Oils Out" Instead of Forming Crystals

Question: Upon cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6]

  • Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[8] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, which favors the formation of crystals over oil.[6]

Problem: The Yield of Recrystallized Product is Very Low

Question: After filtration, I recovered a much smaller amount of pure product than expected. How can I improve my yield?

Answer: A low recovery is typically due to product loss in the mother liquor.[8] Key causes include:

  • Using Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining dissolved after cooling.[7][8]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your yield. Ensure your funnel and receiving flask are pre-heated.

  • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold, or using an excessive volume, can redissolve and wash away your product.[5] Always use a minimal amount of ice-cold solvent for washing.[7]

Problem: The Final Crystals are Still Colored

Question: My recrystallized this compound is colored, suggesting impurities are still present. What can I do?

Answer: If colored impurities are soluble in the recrystallization solvent, they can be removed with activated charcoal.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes.[1] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be careful not to add charcoal to a boiling solution as it can cause vigorous bumping.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂N₂O₆[9]
Molecular Weight 304.26 g/mol
Predicted XlogP 3.2[9]

Table 2: Qualitative Solubility and Solvent Selection Guide

SolventPolarity (Relative)[10][11]Boiling Point (°C)[10]Suitability Assessment
Toluene 0.099111Good Candidate: Aromatic solvent, likely to dissolve the compound when hot due to structural similarity.
Acetone 0.35556Good Candidate: Polar aprotic solvent, may show good temperature-dependent solubility. Its low boiling point is advantageous for removal.
Ethyl Acetate 0.22877Possible Candidate: Medium polarity, often a good choice for recrystallization.[12]
Ethanol 0.65478Possible Candidate: Polar protic solvent. Often effective for nitroaromatic compounds.[12] May require a larger volume.
Water 1.000100Anti-Solvent: The compound is expected to be insoluble in water. Can be used as an anti-solvent in a mixed-solvent system (e.g., with DMAc or DMSO).[3]

Note: This guide is for initial screening. Experimental validation is essential to find the optimal solvent for your specific crude product.

Experimental Protocols

This protocol provides a general methodology for the recrystallization of this compound. It should be adapted based on the results of your solvent screening.

1. Solvent Selection

  • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

  • Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.

  • Gently heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the solid at or near its boiling point.[7]

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which the product crystallizes readily and in good quantity.

2. Detailed Recrystallization Procedure

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Use a pre-heated short-stem funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For faster results, dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.

G Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decision_insoluble Insoluble Impurities or Color Present? dissolve->decision_insoluble hot_filter Perform Hot Gravity Filtration (with Charcoal if needed) decision_insoluble->hot_filter Yes cool Cool Solution Slowly to Room Temperature decision_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental Workflow for Recrystallization.

G Troubleshooting Logic issue Recrystallization Issue no_crystals Problem: No Crystals Form issue->no_crystals oiling_out Problem: 'Oiling Out' Occurs issue->oiling_out low_yield Problem: Low Yield issue->low_yield sol_no_crystals Solutions: 1. Boil off some solvent. 2. Scratch inner surface of flask. 3. Add a seed crystal. no_crystals->sol_no_crystals sol_oiling_out Solutions: 1. Reheat to redissolve oil. 2. Add a small amount more solvent. 3. Cool solution much more slowly. oiling_out->sol_oiling_out sol_low_yield Solutions: 1. Use minimum hot solvent. 2. Ensure slow cooling. 3. Wash crystals with minimal ice-cold solvent. low_yield->sol_low_yield

Caption: Troubleshooting Logic for Recrystallization Issues.

References

Optimizing reaction conditions for the synthesis of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,2-Bis(4-nitrophenoxy)ethane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents are of high purity and are not degraded.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: For the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in DMSO, maintaining a consistent temperature is crucial. If using ethylene glycol and 2-chloronitrobenzene, a temperature range of 55-65°C is recommended.[1]

  • Inefficient Base: The base may not be strong enough or may not have been fully dissolved or dispersed in the reaction mixture.

    • Solution: Use a strong base like powdered sodium hydroxide or potassium hydroxide.[2][3] Ensure vigorous stirring to maximize the surface area and reactivity of the base. For reactions in dimethylacetamide (DMAc), adding the alkali metal hydroxide as a suspension in DMAc is a preferred method.[1]

  • Product Loss During Workup: Significant amounts of the product may be lost during the extraction or purification steps.

    • Solution: Ensure proper phase separation during extraction. When purifying by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Q2: The isolated product is impure. How can I improve its purity?

A2: Impurities can arise from side reactions or unreacted starting materials.

  • Unreacted Starting Materials: The presence of starting materials is a common impurity.

    • Solution: As mentioned, ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. Purification via recrystallization from a suitable solvent like ethanol or benzene can effectively remove unreacted starting materials.[4]

  • Side Products: Potential side reactions can lead to impurities. For instance, elimination reactions can compete with the desired substitution.

    • Solution: Careful control of reaction temperature can minimize side product formation. Column chromatography is an effective method for separating the desired product from isomers or other byproducts with similar solubility profiles.

  • Residual Solvent: Solvents used in the reaction or purification may be trapped in the final product.

    • Solution: Dry the product thoroughly under vacuum. If necessary, wash the crystals with a cold, non-solvent to remove residual high-boiling point solvents.

Q3: The reaction seems to have stalled and is not proceeding. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:

  • Reagent Quality: One or more of your reagents may be of poor quality or degraded.

    • Solution: Use fresh, high-purity reagents. Ensure that solvents are anhydrous, as water can interfere with the reaction.

  • Insufficient Mixing: If the reaction mixture is not being stirred effectively, the reagents may not be in sufficient contact.

    • Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous, especially when using solid reagents like powdered sodium hydroxide.

  • Catalyst Deactivation (if applicable): If a phase-transfer catalyst is used, it may have been deactivated.

    • Solution: While the primary methods found do not use a phase-transfer catalyst, if you are adapting a protocol that does, ensure it is compatible with all reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. Specifically, reacting 4-nitrophenol with 1,2-dibromoethane in the presence of a base is a standard approach. An alternative route involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene.[2]

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Reagents: 4-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. 1,2-Dibromoethane is a suspected carcinogen. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMAc) can facilitate the absorption of chemicals through the skin. Handle with care.

  • Base: Strong bases like sodium hydroxide are corrosive. Avoid direct contact.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: What is the expected melting point of pure this compound?

A4: While the search results did not provide a specific melting point for this compound, a related compound, 1,2-bis(4-nitrophenyl)ethane, has a melting point of 179-180°C.[4] A sharp melting point range for your synthesized product is a good indicator of high purity.

Experimental Data Summary

Table 1: Comparison of Synthesis Conditions for Bis-phenoxy-ethane Derivatives

ParameterMethod 1: 1,2-Bis(2-nitrophenoxy)ethaneMethod 2: 1,2-Bis(4-nitrophenyl)ethane
Reactants Ethylene glycol, 2-chloronitrobenzenep-Nitrotoluene, Methanolic KOH
Solvent Dimethylacetamide (DMAc)Methanol
Base Sodium Hydroxide or Potassium HydroxidePotassium Hydroxide
Temperature 55-65°C0°C initially, then room temperature
Reaction Time ~6.5 hours29 hours
Yield 93%85% (with p-benzoquinone catalyst)
Reference [1][3][4]

Detailed Experimental Protocol

This protocol is based on the synthesis of the ortho-isomer, 1,2-bis(2-nitrophenoxy)ethane, and can be adapted for the para-isomer.

Synthesis of 1,2-Bis(2-nitrophenoxy)ethane [1]

Materials:

  • Ethylene glycol

  • 2-Chloronitrobenzene

  • Sodium hydroxide

  • Dimethylacetamide (DMAc)

  • Hydrochloric acid (30%)

  • Water

Procedure:

  • In a reaction vessel, combine 1 mole of ethylene glycol with 2.1 to 2.2 moles of 2-chloronitrobenzene in dimethylacetamide.

  • Prepare a suspension of sodium hydroxide in DMAc.

  • Over a period of 4 hours, add the sodium hydroxide suspension to the reaction mixture while maintaining the temperature between 55°C and 60°C.

  • After the addition is complete, continue to stir the mixture at 60°C for an additional 2.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and adjust the pH to 6.5 using 30% hydrochloric acid.

  • Heat the mixture to 110°C and filter to remove the precipitated salts. Wash the salt cake with DMAc.

  • To the filtrate, add water at 90°C to induce crystallization of the product.

  • Cool the mixture to 10°C, and collect the 1,2-bis(2-nitrophenoxy)ethane crystals by filtration.

  • Wash the crystals with water and dry under vacuum.

Visualizations

experimental_workflow reagents 1. Combine Reactants (Ethylene Glycol, 2-Chloronitrobenzene, DMAc) base_addition 2. Add Base Suspension (NaOH in DMAc) 55-60°C, 4h reagents->base_addition reaction 3. Stir at 60°C 2.5h base_addition->reaction monitoring 4. Monitor by TLC reaction->monitoring ph_adjustment 5. Adjust pH to 6.5 (HCl) monitoring->ph_adjustment Reaction Complete filtration 6. Filter Salts at 110°C ph_adjustment->filtration crystallization 7. Crystallize with Water filtration->crystallization isolation 8. Isolate Product (Filtration) crystallization->isolation drying 9. Dry Product isolation->drying

Caption: Experimental workflow for the synthesis of 1,2-Bis(2-nitrophenoxy)ethane.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Extend reaction time or increase temperature slightly incomplete->solution_incomplete check_temp Verify Reaction Temperature complete->check_temp temp_ok Temperature is Optimal check_temp->temp_ok Yes temp_not_ok Temperature Suboptimal check_temp->temp_not_ok No check_base Evaluate Base and Mixing temp_ok->check_base solution_temp Adjust temperature to recommended range (55-65°C) temp_not_ok->solution_temp base_ok Base/Mixing Adequate check_base->base_ok Yes base_not_ok Base Inefficient or Poor Mixing check_base->base_not_ok No check_workup Review Workup Procedure base_ok->check_workup solution_base Use powdered, high-purity base and ensure vigorous stirring base_not_ok->solution_base solution_workup Optimize extraction and recrystallization steps check_workup->solution_workup

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low yield in the reduction of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the reduction of 1,2-Bis(4-nitrophenoxy)ethane to its corresponding diamine, 1,2-Bis(4-aminophenoxy)ethane.

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields in the reduction of this compound can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low Yield Reduction

TroubleshootingWorkflow start Low Yield Observed check_purity 1. Verify Starting Material Purity (TLC, NMR, mp) start->check_purity purity_ok Pure check_purity->purity_ok purify Purify Starting Material (Recrystallization, Chromatography) purity_ok->purify No check_reagents 2. Assess Reagent & Catalyst Quality purity_ok->check_reagents Yes purify->check_purity reagents_ok Active/Fresh check_reagents->reagents_ok replace_reagents Use Fresh Reducing Agent & High-Activity Catalyst reagents_ok->replace_reagents No check_conditions 3. Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Optimized check_conditions->conditions_ok optimize_conditions Optimize Parameters: - Solvent & Solubility - Temperature - Stoichiometry - Reaction Time conditions_ok->optimize_conditions No analyze_side_products 4. Analyze for Side Products (TLC, LC-MS) conditions_ok->analyze_side_products Yes end_good Improved Yield conditions_ok:s->end_good:n optimize_conditions->check_conditions side_products_present Side Products Detected analyze_side_products->side_products_present modify_protocol Modify Protocol: - Adjust Temperature - Change Reducing Agent - Alter Workup side_products_present->modify_protocol Yes side_products_present->end_good No modify_protocol->check_conditions end_bad Yield Still Low (Consult Literature for Alternative Methods) modify_protocol->end_bad

Caption: A step-by-step workflow for troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?

A1: An incomplete reaction can be due to several factors:

  • Inactive Catalyst/Reagent: If you are performing a catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst may have lost activity due to improper storage or handling.[1] For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure the metal is of high purity and has a large surface area (fine powder is preferable).[2] Always use fresh, high-quality reducing agents, as some can decompose over time.[2]

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.[2]

  • Poor Solubility: The starting material, this compound, may have limited solubility in the chosen solvent, which can significantly hinder the reaction rate.[2] Consider using a co-solvent system or a different solvent in which the starting material is more soluble. For hydrophobic compounds, THF or a protic co-solvent like ethanol can be beneficial.[2]

  • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of colored impurities and unexpected spots on my TLC plate. What are these, and how can I avoid them?

A2: The reduction of nitro groups proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction does not go to completion, these intermediates can lead to the formation of colored side products like azoxy and azo compounds.

To minimize the formation of these impurities:

  • Ensure Complete Reduction: Drive the reaction to completion by addressing the points in Q1 (active catalyst, sufficient reducing agent, optimal conditions).

  • Control Reaction Temperature: Some reduction reactions are exothermic. Localized overheating can promote the formation of side products.[2] Ensure efficient stirring and temperature control.

  • Consider Alternative Reducing Agents: If side product formation is persistent, switching to a different reducing agent may be beneficial. For example, catalytic transfer hydrogenation using ammonium formate and Pd/C can be a milder alternative to high-pressure hydrogenation.[1]

Q3: My product is difficult to purify, and I'm losing a significant amount during workup and purification. Any suggestions?

A3: Product loss during isolation and purification is a common cause of low yields.

  • Workup Procedure: If you are using an acid-mediated reduction (e.g., Fe/HCl), it is crucial to perform a basic workup to deprotonate the amine product and make it soluble in the organic phase. Failure to do so will result in the product remaining in the aqueous layer as an ammonium salt.

  • Filtration: When using a heterogeneous catalyst like Pd/C, ensure complete removal by filtering through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.[2]

  • Purification Method: If your crude product contains significant impurities, column chromatography may be necessary. However, this can lead to product loss. Recrystallization is often a more efficient method for obtaining a pure product with a higher recovery, provided a suitable solvent system can be found.

Quantitative Data on Reduction Methods

The following table summarizes yields reported for the reduction of this compound and structurally similar compounds using different methodologies.

Starting MaterialReducing Agent/CatalystSolventTemperatureTimeYield (%)Reference
1,2-di(p-nitrophenyloxy)ethylene5% Pd/C, Hydrazine MonohydrateEthanolReflux16 h92.2%[3]
1,2-bis(4-nitrophenyl)ethaneRaney Nickel, Hydrazine HydrateMethanol60-63 °C2-3 h71%[4]
1,2-bis(4-nitrophenyl)ethaneRaney Nickel, H₂ (10-12 kg pressure)Methanol65-70 °C4 h77%[4]

Detailed Experimental Protocols

Below are detailed protocols for the reduction of aromatic nitro compounds, which can be adapted for this compound.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Monohydrate

This protocol is adapted from the high-yield reduction of a structurally similar compound.[3]

Diagram: Workflow for Catalytic Transfer Hydrogenation

Protocol1 A 1. Charge flask with: - this compound - Ethanol - 5% Pd/C B 2. Add Hydrazine Monohydrate A->B C 3. Heat to reflux for 16 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E F 6. Filter through Celite to remove Pd/C E->F G 7. Wash Celite pad with Ethanol F->G H 8. Recrystallize crude solid from Ethanol G->H I 9. Isolate pure 1,2-Bis(4-aminophenoxy)ethane H->I

Caption: Experimental workflow for the reduction using Pd/C and hydrazine.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and 5% palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • To this mixture, add hydrazine monohydrate (a significant excess, e.g., 10-20 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • The crude product can be obtained by concentrating the filtrate and can be further purified by recrystallization from ethanol.

Protocol 2: Reduction using Raney Nickel and Hydrazine Hydrate

This protocol is based on the reduction of a similar dinitro compound.[4]

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a 5% solution of Raney Nickel in methanol.

  • Heat the solution to reflux on a water bath.

  • Add hydrazine hydrate (e.g., 20 eq) dropwise via the top of the reflux condenser, maintaining a constant temperature between 60-65 °C. The addition may take 2-3 hours.

  • Continue heating for an additional 2-3 hours after the addition is complete, monitoring the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature and filter to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be quenched with water immediately after filtration.

  • Distill the methanol from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.[4]

Protocol 3: Reduction using Tin(II) Chloride

This is a general and mild method for nitro group reduction.[1]

Methodology:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq per nitro group).

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide to the residue with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.[1]

References

Removal of unreacted starting materials from 1,2-Bis(4-nitrophenoxy)ethane product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful removal of unreacted starting materials from the 1,2-Bis(4-nitrophenoxy)ethane product.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is typically a Williamson ether synthesis. The most common starting materials are 4-nitrophenol and 1,2-dibromoethane. Therefore, these are the primary unreacted starting materials that may contaminate your product.

Q2: What are the potential byproducts of this reaction?

A2: Besides the unreacted starting materials, potential byproducts can arise from side reactions. In a Williamson ether synthesis, elimination reactions can occur, especially if the reaction temperature is too high, leading to the formation of vinyl bromide from 1,2-dibromoethane. Other potential byproducts could include products of mono-alkylation of 1,2-dibromoethane.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suggested eluent system for a similar dinitro compound is a 1:1 mixture of ethyl acetate and hexane.[1] This system can be used as a starting point to track the consumption of starting materials and the formation of the product. The spots can be visualized under UV light.

Troubleshooting Guides

Issue 1: The crude product is an oil and does not solidify.

Possible Cause:

  • High Impurity Content: The presence of a significant amount of unreacted starting materials or byproducts can lower the melting point of the mixture, causing it to be an oil or a low-melting solid.

  • Residual Solvent: Trapped solvent from the reaction workup can also prevent solidification.

Solutions:

  • Trituration: Try triturating the oil with a solvent in which the product is sparingly soluble but the impurities are soluble. Based on the solubility of similar compounds, you could try washing with warm ethanol followed by hot water.[1]

  • Solvent Removal: Ensure all residual solvent is removed by drying the crude product under high vacuum.

  • Initiate Crystallization: If you have a pure crystal of the product, you can add it as a seed to the oil to induce crystallization. Scratching the inside of the flask with a glass rod at the oil's surface can also sometimes initiate crystallization.

Issue 2: Poor separation of the product from starting materials during recrystallization.

Possible Cause:

  • Inappropriate Solvent Choice: The chosen recrystallization solvent may have similar solubility for both the product and the impurities at high and low temperatures.

Solutions:

  • Solvent Screening: Perform small-scale recrystallization trials with different solvents. For compounds with aromatic nitro groups, solvents like benzene, toluene, or ethyl acetate have been shown to be effective for similar molecules.[1][2]

  • Solvent/Anti-Solvent System: A mixed solvent system can be very effective. For a similar compound, bis(4-nitrophenyl) carbonate, a toluene and cyclohexane mixture was used for recrystallization.[3] For an isomer of the target compound, crystallization was induced by adding water to a solution in dimethylacetamide (DMAc).[4] You could try dissolving your crude product in a good solvent (like acetone or ethyl acetate) and then adding a poor solvent (like water or hexane) dropwise until the solution becomes cloudy, then heating to clarify and allowing it to cool slowly.

Issue 3: The product is not separating well from impurities on a silica gel column.

Possible Cause:

  • Incorrect Eluent Polarity: The solvent system used for column chromatography may not be optimal for separating the product from the unreacted starting materials.

Solutions:

  • Optimize Eluent System: Use TLC to determine the best eluent system. A good starting point is a 1:1 mixture of ethyl acetate and hexane.[1]

    • If the product and impurities move too slowly (low Rf values), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If the product and impurities move too quickly (high Rf values), decrease the polarity by increasing the proportion of hexane.

    • For optimal separation on a column, aim for an Rf value of 0.2-0.3 for your product on the TLC plate.

  • Column Packing and Loading: Ensure the silica gel column is packed uniformly without any air bubbles or cracks. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline based on the purification of structurally similar compounds. The ideal solvent and conditions should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. A starting point is a 1:1 mixture of ethyl acetate and hexane.[1] Adjust the ratio to achieve good separation between the product and the starting materials.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter4-Nitrophenol (Starting Material)1,2-Dibromoethane (Starting Material)This compound (Product)
Molar Mass 139.11 g/mol 187.86 g/mol 304.25 g/mol
Appearance Colorless to light yellow solidColorless liquidExpected to be a solid
Solubility Soluble in ethanol, acetone; limited solubility in water.Soluble in most organic solvents; slightly soluble in water.Soluble in ethanol, THF; very low solubility in water.

Visualizations

Reaction_Pathway 4-Nitrophenol 4-Nitrophenol Product This compound 4-Nitrophenol->Product Williamson Ether Synthesis 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Product Base Base Base->Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_purification Purification Method cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_column_troubleshooting Column Chromatography Troubleshooting cluster_end Outcome Start Crude Product Contains Unreacted Starting Materials Recrystallization Attempt Recrystallization Start->Recrystallization Primary Method Column Perform Column Chromatography Start->Column Alternative/Secondary Method SolventScreen Screen Different Solvents/ Solvent Systems Recrystallization->SolventScreen Poor Separation? OptimizeEluent Optimize Eluent System using TLC Column->OptimizeEluent Poor Separation? CheckPurity Check Purity by TLC SolventScreen->CheckPurity Crystals Formed Reattempt Re-evaluate Purification Strategy SolventScreen->Reattempt Still Oily/Impure CheckPurity->Column Still Impure PureProduct Pure Product Obtained CheckPurity->PureProduct Pure CheckLoading Check Column Loading and Packing OptimizeEluent->CheckLoading Good Separation on TLC OptimizeEluent->Reattempt No Separation on TLC CheckLoading->PureProduct Successful Separation CheckLoading->Reattempt Still Poor Separation

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Monitoring the Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the progress of 1,2-Bis(4-nitrophenoxy)ethane synthesis reactions. The following sections are presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane with a phenoxide. Specifically, it is the reaction between the sodium or potassium salt of 4-nitrophenol and 1,2-dibromoethane or 1,2-dichloroethane. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base to deprotonate the phenol.

Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?

The progress of the this compound synthesis can be effectively monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for the detailed structural analysis of the reaction mixture, confirming the presence of the desired product and identifying any potential side products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the starting materials and the final product, thus indicating the progress of the reaction.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Monitoring

Q3: My TLC plate shows multiple spots, and it's difficult to interpret the reaction progress. What should I do?

This is a common issue that can be resolved by optimizing your TLC conditions and understanding the expected mobility of the compounds involved.

Troubleshooting Steps:

  • Optimize the Solvent System: A standard mobile phase for this reaction is a mixture of ethyl acetate and hexane. A 1:1 ratio is a good starting point.[1] If the separation is poor, try varying the ratio. Increasing the proportion of ethyl acetate will generally increase the polarity and move all spots further up the plate, while increasing the hexane content will have the opposite effect.

  • Visualize Appropriately: The starting material, 4-nitrophenol, and the product, this compound, are UV active due to the aromatic rings. Therefore, visualization under a UV lamp (254 nm) is the most effective method.[1]

  • Co-spotting: To definitively identify the spots, run a TLC with separate lanes for your reaction mixture, a pure sample of 4-nitrophenol, and a pure sample of 1,2-dibromoethane (if it is UV active or can be visualized by other means, though it is often not visible under UV). This will help you to distinguish between starting materials, product, and any potential byproducts.

Expected TLC Profile:

The product, this compound, is less polar than the starting material, 4-nitrophenol. Therefore, the product spot should have a higher Retention Factor (Rf) value than the 4-nitrophenol spot. 1,2-dibromoethane is a non-polar compound and will have a very high Rf, likely running with the solvent front.

CompoundExpected Rf Value (Ethyl Acetate:Hexane 1:1)
1,2-dibromoethane~0.9 - 1.0
This compound~0.6 - 0.7 (less polar)
4-nitrophenol~0.3 - 0.4 (more polar)
Side Product (e.g., 2-(4-nitrophenoxy)ethanol) Intermediate between starting material and product

Note: These are estimated Rf values and may vary depending on the specific TLC plates, chamber saturation, and temperature.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_interpret Interpretation A Withdraw aliquot from reaction mixture B Dilute with suitable solvent (e.g., ethyl acetate) A->B C Spot diluted sample on TLC plate B->C E Develop plate in Ethyl Acetate:Hexane (1:1) C->E D Spot starting materials as standards D->E F Dry the plate E->F G Visualize under UV light (254 nm) F->G H Identify spots for starting material and product G->H I Assess disappearance of starting material spot H->I J Assess appearance and intensity of product spot H->J K K J->K Reaction Complete? L Work-up reaction K->L Yes M Continue reaction and monitor K->M No

Caption: Workflow for monitoring the reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC) Monitoring

Q4: How can I use HPLC to get quantitative data on my reaction?

HPLC is an excellent tool for quantifying the components of your reaction mixture. A reverse-phase HPLC method is generally suitable for this analysis.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water or a buffered aqueous solution (e.g., citrate buffer pH 6.2).[2]
Elution Isocratic or gradient elution can be used. For routine monitoring, an isocratic method is often sufficient.
Flow Rate 1.0 mL/min
Detection UV detector at 290 nm or 317 nm (λmax of 4-nitrophenol)
Injection Volume 10-20 µL

Expected Elution Order:

In reverse-phase HPLC, more polar compounds elute earlier. Therefore, 4-nitrophenol will have a shorter retention time than the less polar product, this compound.

Experimental Protocol for HPLC Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the mobile phase. This stops the reaction and prepares the sample for injection.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Create a calibration curve for 4-nitrophenol and, if available, the purified product to accurately quantify their concentrations in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: What are the key NMR signals to look for to confirm the formation of this compound?

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product and identifying key transformations.

Expected ¹H NMR Spectral Changes:

  • Disappearance of the phenolic -OH proton: The broad singlet corresponding to the hydroxyl proton of 4-nitrophenol (typically > 9 ppm) will disappear as the reaction proceeds.

  • Appearance of the ethoxy bridge protons: A new singlet will appear, integrating to 4 protons, corresponding to the -O-CH₂-CH₂-O- bridge of the product. This signal is expected to be in the region of 4.3-4.5 ppm.

  • Shift of the aromatic protons: The aromatic protons of the 4-nitrophenol will experience a change in their chemical environment upon ether formation, leading to a shift in their signals.

Expected ¹³C NMR Spectral Changes:

  • Appearance of the ethoxy bridge carbons: A new signal will appear in the aliphatic region (around 67 ppm) corresponding to the two equivalent carbons of the -O-CH₂-CH₂-O- bridge.

  • Shift of the aromatic carbons: The chemical shifts of the aromatic carbons will change upon formation of the ether linkage.

Reference NMR Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-nitrophenol ~8.1-8.2 (d, 2H), ~6.9-7.0 (d, 2H), >9 (s, 1H, OH)~161.5, 141.8, 126.0, 115.3
1,2-dibromoethane ~3.65 (s, 4H)~31.8
This compound ~8.2 (d, 4H), ~7.0 (d, 4H), ~4.4 (s, 4H)~163.5, 141.5, 125.9, 114.8, 67.2

Note: These are approximate chemical shifts and may vary slightly depending on the solvent and instrument.

Logical Flow for NMR Analysis

NMR_Analysis A Acquire 1H NMR of reaction mixture B Check for disappearance of phenolic -OH peak A->B C Look for appearance of -O-CH2-CH2-O- singlet (~4.4 ppm) A->C D Analyze aromatic region for shifts A->D H H B->H Complete disappearance? I I C->I Signal present and integrates to 4H? E Acquire 13C NMR of purified product F Identify -O-CH2-CH2-O- carbon signal (~67 ppm) E->F G Confirm shifts in aromatic carbon signals E->G L Structural confirmation of product F->L Signal present? G->L J Product formation confirmed H->J Yes K Incomplete reaction or side product formation H->K No I->J Yes I->K No

Caption: Logical workflow for NMR spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q6: Can FTIR be used to monitor this reaction? What are the key vibrational bands to observe?

Yes, FTIR is a useful technique to follow the reaction by observing the disappearance of the O-H stretch of the starting material and the appearance of the C-O-C stretch of the ether product.

Key FTIR Absorptions:

Functional GroupWavenumber (cm⁻¹)Expected Observation
O-H (phenolic) ~3200-3600 (broad)Disappears as the reaction progresses.
C-O-C (ether) ~1250-1000 (strong)Appears and intensifies as the product is formed.
NO₂ (nitro group) ~1520 and ~1345Should be present in both the starting material and the product.

Troubleshooting Common Issues in this compound Synthesis

Q7: The reaction is very slow or does not seem to be proceeding. What are the possible causes?

Several factors can lead to a sluggish or stalled reaction.

  • Insufficient Base: Ensure that at least two equivalents of a strong base (e.g., NaH, K₂CO₃) are used to fully deprotonate both equivalents of 4-nitrophenol.

  • Poor Solvent Quality: The use of wet or impure polar aprotic solvents (DMF, DMSO) can quench the phenoxide and hinder the reaction. Ensure solvents are anhydrous.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate. A temperature range of 60-80 °C is often a good starting point.

  • Poor Quality of Reagents: Verify the purity of your starting materials, 4-nitrophenol and 1,2-dibromoethane.

Q8: My final product is contaminated with a significant amount of a byproduct. What could it be and how can I avoid it?

The most likely side reaction in a Williamson ether synthesis is elimination (E2), especially if the reaction temperature is too high.

  • Side Product: The E2 reaction of 1,2-dibromoethane would lead to the formation of vinyl bromide. This can then react with the phenoxide to form 4-nitrophenoxyethene. Another possibility is the formation of the mono-substituted product, 2-(4-nitrophenoxy)ethanol, if water is present.

  • Avoidance:

    • Control the Temperature: Maintain the reaction temperature at the lower end of the effective range to favor substitution (SN2) over elimination (E2).

    • Use Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent the formation of hydrolysis byproducts.

    • Stoichiometry: Use a slight excess of the 1,2-dihaloethane to ensure complete reaction of the more valuable 4-nitrophenol.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_slow Slow or No Reaction cluster_byproduct Byproduct Formation Start Problem Encountered A Check Base Stoichiometry and Strength Start->A Issue E Lower Reaction Temperature Start->E Issue B Ensure Anhydrous Conditions A->B C Increase Temperature Gradually B->C D Verify Reagent Purity C->D F Ensure Anhydrous Conditions E->F G Optimize Reactant Stoichiometry F->G H Purify by Recrystallization or Chromatography G->H

Caption: A logical guide to troubleshooting common synthesis issues.

References

Alternative catalysts for the reduction of 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reduction of 1,2-Bis(4-nitrophenoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 1,2-Bis(4-aminophenoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative catalysts for the reduction of this compound?

A1: The most frequently employed catalysts for the reduction of dinitro aromatic compounds like this compound are heterogeneous catalysts used in catalytic hydrogenation. Palladium on carbon (Pd/C) and Raney Nickel are highly effective and commonly cited.[1][2][3] Other options include platinum-based catalysts (e.g., H2/Pt in acetic acid).[4] Additionally, non-catalytic methods using metal reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used.[3][5][6]

Q2: How do I choose the best catalyst for my experiment?

A2: The choice of catalyst depends on several factors, including the presence of other functional groups in your molecule, desired reaction time, and safety considerations.

  • Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high efficiency. However, it can also reduce other functional groups and may cause dehalogenation if aryl halides are present.[3][5]

  • Raney Nickel: A good alternative to Pd/C, especially when trying to avoid the dehalogenation of aromatic chlorides, bromides, or iodides.[3][5]

  • Tin(II) Chloride (SnCl₂): A mild and selective option that is particularly useful when other sensitive functional groups, such as carbonyls or nitriles, are present that you wish to preserve.[5][6]

  • Iron (Fe) / Acid: This is a classic, cost-effective method that is mild and selective for nitro groups. However, the workup can be challenging due to the formation of voluminous iron oxide byproducts.[3][7][8]

Q3: My reaction is sluggish or incomplete. What are the common causes?

A3: Incomplete reactions are a frequent issue and can stem from several factors. Key areas to investigate include the activity of your catalyst, reaction temperature, and the stoichiometry of the reducing agent.[9] For catalytic hydrogenations, ensure the catalyst is fresh and not poisoned. You may need to increase the catalyst loading or the hydrogen pressure.[9] For metal/acid reductions, the purity and surface area of the metal are crucial.[9] Some substrates may require heating to achieve a reasonable reaction rate.[9]

Q4: I am observing significant side products. How can I improve selectivity?

A4: The reduction of nitro groups proceeds through intermediates like nitroso and hydroxylamine species. The formation of side products, such as azoxy compounds, often results from these intermediates reacting with each other.[9] To favor the complete reduction to the desired diamine, ensure you are using a sufficient excess of the reducing agent.[9] Proper temperature control is also critical, as exothermic reactions can lead to localized overheating and promote side reactions.[9]

Troubleshooting Guides

Issue 1: Low Yield of 1,2-Bis(4-aminophenoxy)ethane

This guide provides a systematic approach to diagnosing and resolving low product yields.

G start Low Yield Observed catalyst Check Catalyst Activity - Is it fresh? - Stored correctly? - Increase loading (e.g., 5-10 mol%)? start->catalyst Step 1 reductant Verify Reducing Agent - Hydrazine: Check concentration - H2 Gas: Check pressure & purity - SnCl2/Fe: Ensure sufficient equivalents (3-5 eq) catalyst->reductant If no improvement conditions Optimize Reaction Conditions - Increase temperature? - Extend reaction time? - Check solvent purity reductant->conditions If no improvement workup Review Workup Procedure - Inefficient extraction? - Product lost during filtration? - Adsorption onto filter aid (Celite)? conditions->workup If no improvement resolved Yield Improved workup->resolved Problem Solved G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Charge a round-bottom flask with: - this compound (1.0 eq) - Ethanol (solvent) - 5% Pd/C (catalyst, ~0.06g per 1g substrate) - Hydrazine monohydrate (10 ml per 1g substrate) b 2. Heat the mixture to reflux. 3. Monitor reaction progress by TLC. a->b c 4. After ~16h or completion, cool to RT. 5. Filter the mixture through a pad of Celite to remove Pd/C. 6. Wash the Celite pad with fresh ethanol. b->c d 7. Concentrate the filtrate under reduced pressure. 8. Recrystallize the crude solid from ethanol to yield pure diamine.

References

Technical Support Center: Prevention of Polymeric Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in preventing the formation of unwanted polymeric byproducts during chemical synthesis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unwanted polymer formation in my reaction?

A1: The formation of polymeric byproducts is a frequent challenge in organic synthesis and can be triggered by several factors:

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for polymerization to compete with the desired reaction pathway.[1] Excessively high temperatures can also lead to thermal degradation of reactants or products, which may initiate polymerization.

  • Presence of Impurities: Impurities in monomers, solvents, or reagents can act as initiators for polymerization.[2] For instance, trace amounts of oxygen can initiate radical polymerization.[3]

  • Catalyst Incompatibility or Deactivation: Certain catalysts, particularly Lewis acids used in reactions like Friedel-Crafts alkylation, can be sensitive to moisture and deactivate, or in some cases, promote polymerization.[4]

  • Inappropriate Monomer Concentration: High concentrations of monomers can increase the likelihood of intermolecular reactions, leading to the formation of polymers.[2]

  • Solvent Effects: The polarity of the solvent can influence the rate of polymerization, with polar monomers often being more reactive in polar solvents.[5][6]

Q2: How can I detect the presence of polymeric byproducts in my reaction mixture?

A2: Several analytical techniques can be employed to identify and characterize polymeric impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify the repeating units of a polymer.

  • Gel Permeation Chromatography (GPC): Separates molecules based on their size, allowing for the determination of the molecular weight and distribution of polymeric species.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the functional groups present in the polymer, helping to elucidate its structure.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can provide information about the thermal properties of the polymer, such as its glass transition temperature and decomposition profile.

Q3: What is the role of an inhibitor, and how do I choose the right one?

A3: A polymerization inhibitor is a chemical compound that is added in small quantities to a monomer to prevent its spontaneous polymerization.[7] Inhibitors function by reacting with and deactivating the radical species that initiate polymerization.[7]

  • True Inhibitors vs. Retarders: True inhibitors provide a distinct induction period during which no polymerization occurs, as they are consumed. Retarders, on the other hand, slow down the rate of polymerization without a complete halt.[8]

  • Common Inhibitors: Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[8] For radical polymerization, stable nitroxide radicals such as TEMPO are also effective.

  • Selection Criteria: The choice of inhibitor depends on the specific monomer, the reaction conditions (especially temperature), and the desired shelf-life or induction period. It is often beneficial to screen a panel of inhibitors to find the most effective one for a particular system.

Q4: Can polymeric byproducts be removed after the reaction is complete?

A4: Yes, several purification techniques can be used to remove polymeric impurities from your desired product:

  • Precipitation/Recrystallization: This is one of the most common methods. It involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to selectively precipitate either the desired compound or the polymeric byproduct.

  • Soxhlet Extraction: This technique is particularly useful for removing soluble impurities from an insoluble or sparingly soluble product. It involves continuously washing the solid material with a condensed solvent.[9][10]

  • Dialysis: This method is effective for removing small molecules, such as residual monomers and initiators, from a polymer solution by using a semi-permeable membrane.[9][11]

  • Chromatography: Techniques like column chromatography can be used to separate the desired product from polymeric impurities based on differences in their affinity for the stationary phase.

Troubleshooting Guides

Issue 1: Unexpected Formation of a Viscous or Solid Mass During Reaction

This is a common sign of uncontrolled polymerization. The following decision tree can help you troubleshoot the issue.

Troubleshooting_Polymerization start Reaction mixture becomes viscous or solidifies check_temp Is the reaction temperature too high? start->check_temp check_reagents Are reagents and solvents pure and free of peroxides? check_temp->check_reagents No solution_temp Reduce temperature and/or improve cooling. check_temp->solution_temp Yes check_atmosphere Is the reaction under an inert atmosphere (N2 or Ar)? check_reagents->check_atmosphere Yes solution_reagents Purify reagents and use fresh, peroxide-free solvents. check_reagents->solution_reagents No check_inhibitor Was a suitable inhibitor used? check_atmosphere->check_inhibitor Yes solution_atmosphere Ensure a properly inert atmosphere to exclude oxygen. check_atmosphere->solution_atmosphere No solution_inhibitor Add a compatible radical inhibitor (e.g., BHT, hydroquinone). check_inhibitor->solution_inhibitor No end Problem Resolved check_inhibitor->end Yes solution_temp->end solution_reagents->end solution_atmosphere->end solution_inhibitor->end

Caption: Troubleshooting decision tree for unexpected polymerization.
Issue 2: Low Yield of Desired Product with Significant Polymeric Residue

Even if the reaction doesn't completely solidify, the formation of polymeric byproducts can significantly reduce the yield of your target molecule.

Data Presentation: Impact of Reaction Parameters on Byproduct Formation

The following tables summarize the quantitative effects of key reaction parameters on the formation of polymeric byproducts.

Table 1: Effect of Inhibitor Concentration on Styrene Polymerization

InhibitorConcentration (ppm)Polymer Growth (%) after 4h at 115°C
None0>90
4-hydroxy-TEMPO5024.85[3][12][13]
BHT5042.50[3][12][13]
DTBMP5016.40[3][12][13]
4-hydroxy-TEMPO / DTBMP (25:75 wt%)506.8[3][12][13]

Table 2: Influence of Initiator Concentration on Polymerization of Polyvinyl Pyrrolidone (PVP)

Initiator Concentration (%)Final Weight Average Molecular Weight (Mw)Final Intrinsic Viscosity
1.5~220,000~0.33
2.5~170,000~0.30

Data adapted from studies on PVP synthesis. A higher initiator concentration leads to a lower final molecular weight and viscosity due to the generation of more polymer chains that terminate at a shorter length.[14]

Experimental Protocols

Protocol 1: Purification of a Small Molecule Product by Precipitation to Remove Polymeric Byproducts

This protocol describes a general procedure for separating a desired small molecule from polymeric impurities.

Materials:

  • Crude reaction mixture containing the desired product and polymeric byproduct.

  • "Good" solvent (in which both the product and polymer are soluble).

  • "Anti-solvent" (in which the desired product is soluble, but the polymer is insoluble, or vice-versa).

  • Beakers, flasks, and other standard laboratory glassware.

  • Stir plate and magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Drying oven or vacuum desiccator.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of the "good" solvent with stirring. Gentle heating may be applied if necessary to ensure complete dissolution.

  • Precipitation: Slowly add the "anti-solvent" to the stirred solution. The polymeric byproduct should start to precipitate out of the solution. Continue adding the anti-solvent until no more precipitate is formed.

  • Isolation: Isolate the precipitate by filtration. If the desired product is the precipitate, collect the solid. If the polymer is the precipitate, collect the filtrate.

  • Washing: Wash the collected precipitate with a small amount of the "anti-solvent" to remove any remaining soluble impurities.

  • Drying: Dry the purified product (either the precipitate or the solid obtained after evaporating the filtrate) under vacuum or in an oven at an appropriate temperature.

Protocol 2: Removal of Oligomeric Byproducts using Soxhlet Extraction

This protocol is suitable for removing soluble oligomeric or polymeric impurities from a solid product.

Materials:

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser).

  • Heating mantle.

  • Cellulose extraction thimble.

  • Crude solid product containing soluble polymeric impurities.

  • Extraction solvent (a solvent that readily dissolves the impurities but not the desired product).

Methodology:

  • Sample Preparation: Place the finely ground crude solid product into the cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus. Place the extraction solvent in the round-bottom flask, and place the thimble containing the sample in the extraction chamber.

  • Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble. The solvent will slowly fill the extraction chamber, dissolving the soluble impurities.

  • Siphoning: Once the extraction chamber is full, the solvent containing the dissolved impurities will siphon back into the round-bottom flask.

  • Continuous Extraction: This cycle of boiling, condensation, and siphoning will repeat, continuously washing the solid product with fresh solvent. Continue the extraction for several hours or until the solvent in the siphoning tube appears clear.

  • Product Recovery: After the extraction is complete, allow the apparatus to cool. Remove the thimble containing the purified solid product and dry it to remove any residual solvent.

Mandatory Visualizations

Logical Relationship: Factors Influencing Unwanted Polymerization

Polymerization_Factors Unwanted Polymerization Unwanted Polymerization Reaction Conditions Reaction Conditions Unwanted Polymerization->Reaction Conditions Reagent Quality Reagent Quality Unwanted Polymerization->Reagent Quality Reaction Control Reaction Control Unwanted Polymerization->Reaction Control High Temperature High Temperature Reaction Conditions->High Temperature High Monomer Concentration High Monomer Concentration Reaction Conditions->High Monomer Concentration Solvent Polarity Solvent Polarity Reaction Conditions->Solvent Polarity Monomer Impurities Monomer Impurities Reagent Quality->Monomer Impurities Solvent Impurities (e.g., Peroxides) Solvent Impurities (e.g., Peroxides) Reagent Quality->Solvent Impurities (e.g., Peroxides) Catalyst Deactivation Catalyst Deactivation Reagent Quality->Catalyst Deactivation Presence of Oxygen Presence of Oxygen Reaction Control->Presence of Oxygen Lack of Inhibitor Lack of Inhibitor Reaction Control->Lack of Inhibitor

Caption: Key factors contributing to the formation of polymeric byproducts.
Experimental Workflow: Inhibitor Screening Protocol

Inhibitor_Screening_Workflow start Start: Select Candidate Inhibitors prep_solutions Prepare Stock Solutions of Monomer and Inhibitors start->prep_solutions setup_reactions Set up Parallel Reactions with Varying Inhibitor Concentrations prep_solutions->setup_reactions run_reactions Run Reactions under Controlled Conditions (Temperature, Atmosphere) setup_reactions->run_reactions monitor_reactions Monitor Reactions for Onset of Polymerization (e.g., Viscosity, Turbidity) run_reactions->monitor_reactions analyze_results Analyze Results to Determine Induction Period and Polymer Yield monitor_reactions->analyze_results select_optimal Select Optimal Inhibitor and Concentration analyze_results->select_optimal end End: Optimized Protocol select_optimal->end

Caption: A typical workflow for screening polymerization inhibitors.

References

Scaling up the synthesis of 1,2-Bis(4-nitrophenoxy)ethane for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the industrial-scale synthesis of 1,2-Bis(4-nitrophenoxy)ethane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common industrial method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base is not strong enough: Incomplete deprotonation of the phenol. 3. Poor quality of reagents: Degradation of starting materials or solvent contamination. 4. Side reactions: Competing elimination reactions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and adjust time/temperature accordingly. 2. Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an appropriate solvent. 3. Ensure reagents are pure and solvents are anhydrous. 4. Use a polar aprotic solvent like DMF or DMSO to favor the desired SN2 reaction.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction. 2. Formation of by-products: Side reactions such as elimination or reaction with residual water. 3. Inadequate purification: Inefficient recrystallization or washing.1. Drive the reaction to completion by optimizing reaction conditions. 2. Maintain anhydrous conditions and use a suitable solvent to minimize side reactions. 3. Recrystallize the crude product from a suitable solvent system (e.g., benzene or ethanol) and wash thoroughly.
Reaction is Sluggish or Stalls 1. Low reaction temperature. 2. Steric hindrance: Bulky starting materials slowing down the reaction. 3. Poor solubility of reagents. 1. Gradually increase the reaction temperature while monitoring for by-product formation. 2. While not directly modifiable for this specific synthesis, understanding this limitation is key. 3. Choose a solvent in which all reactants are reasonably soluble at the reaction temperature.
Product is Difficult to Isolate 1. Product is too soluble in the reaction mixture. 2. Formation of an oil instead of a precipitate. 1. After the reaction is complete, cool the mixture and add a non-solvent (e.g., water) to precipitate the product. 2. Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common method for the industrial synthesis of this compound? A1: The most prevalent industrial method is a variation of the Williamson ether synthesis. This typically involves the reaction of a salt of 4-nitrophenol with 1,2-dihaloethane, or the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of a base.

  • Q2: What are the typical reaction conditions? A2: Reaction conditions can vary, but generally involve heating the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like sodium hydroxide or potassium carbonate.

  • Q3: How can I monitor the progress of the reaction? A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the consumption of starting materials and the formation of the product.

Troubleshooting and Optimization

  • Q4: My yield is consistently low. What are the most likely reasons? A4: Low yields are often due to incomplete reactions, side reactions, or suboptimal reaction conditions. Ensure your reagents are pure and dry, the base is sufficiently strong, and the reaction temperature and time are optimized. The formation of by-products through elimination reactions can also lower the yield.

  • Q5: I am observing significant amounts of by-products. How can I minimize them? A5: By-product formation, primarily from elimination reactions, can be minimized by using a polar aprotic solvent and controlling the reaction temperature. Lower temperatures generally favor the desired substitution reaction over elimination.

Purification and Characterization

  • Q6: What is the recommended method for purifying the crude product? A6: Recrystallization is a common and effective method for purifying this compound. Solvents such as benzene or ethanol have been reported to be effective.[1] Washing the filtered product with warm ethanol and then hot water can also help remove impurities.[1]

  • Q7: What are the key analytical techniques for characterizing the final product? A7: The structure and purity of this compound can be confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental analysis can also be used to confirm the empirical formula.

Safety and Handling

  • Q8: What are the main safety hazards associated with the synthesis of this compound? A8: The synthesis involves handling hazardous materials. 4-Nitrophenol is toxic and corrosive. 1,2-dihaloethanes are often flammable and carcinogenic. The final product, this compound, may be harmful if swallowed, in contact with skin, or if inhaled. It is also important to handle the bases, such as sodium hydroxide, with care as they are corrosive.

  • Q9: What personal protective equipment (PPE) should be worn during the synthesis? A9: Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example for a lab-scale synthesis and would require significant process development and safety assessment for industrial scale-up.

Materials:

  • 1-(2-hydroxyethoxy)-4-nitrobenzene

  • 4-nitrochlorobenzene

  • Powdered sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 183 g (1 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene, 173.3 g (1.1 mols) of 4-nitrochlorobenzene, and 600 ml of DMSO.[1]

  • With vigorous stirring, carefully add 70 g of powdered sodium hydroxide to the mixture.[1]

  • Heat the reaction mixture to the appropriate temperature (optimization may be required, starting around 80-100°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts and residual DMSO.

  • Further purify the crude product by recrystallization from a suitable solvent, such as benzene or ethanol.[1]

  • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
1-(2-hydroxyethoxy)-4-nitrobenzeneC₈H₉NO₄183.16Reactant
4-nitrochlorobenzeneC₆H₄ClNO₂157.55Reactant
Sodium HydroxideNaOH40.00Base
This compoundC₁₄H₁₂N₂O₆304.26Product

Mandatory Visualization

experimental_workflow reactants Reactants: 1-(2-hydroxyethoxy)-4-nitrobenzene 4-nitrochlorobenzene Sodium Hydroxide DMSO mixing Mixing and Heating reactants->mixing reaction Williamson Ether Synthesis mixing->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring In-process control workup Quenching and Precipitation reaction->workup Reaction complete monitoring->reaction filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product Final Product: This compound purification->product

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,2-Bis(4-nitrophenoxy)ethane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is crucial for the unambiguous structural confirmation of 1,2-Bis(4-nitrophenoxy)ethane (BNE) and its derivatives, compounds of significant interest in materials science and drug development. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—leveraging experimental data to distinguish BNE from its structural analogues and derivatives.

The structural integrity of BNE, characterized by two p-nitrophenoxy groups linked by an ethane bridge, can be definitively established through a combination of spectroscopic methods. Each technique provides a unique fingerprint of the molecule, allowing for a detailed comparison with related structures, such as its reduced amino derivative, 4,4'-(ethane-1,2-diyl)dianiline, and its analogue, 1,2-bis(4-aminophenoxy)ethane.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its amino-substituted analogue, providing a clear basis for structural comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (BNE) Data not explicitly found in search results.Data not explicitly found in search results.
1,2-Bis(4-aminophenoxy)ethane Data not explicitly found in search results.Data not explicitly found in search results.
4,4'-(ethane-1,2-diyl)dianiline 2.48 (s, 4H, -CH₂-CH₂-), 4.62 (bs, 4H, -NH₂), 6.35-6.73 (m, 8H, Ar-H)[1]37.03 (-CH₂), 113.91, 128.65, 128.95, 146.29, 147.72 (Aromatic C)[1]

Table 2: FTIR and Mass Spectrometry Data

CompoundKey FTIR Peaks (cm⁻¹)Mass Spectrometry (m/z)
This compound (BNE) C-O-C stretching: ~1100, -CH₂ stretching: ~2902[2]Molecular Ion (M⁺): Predicted m/z 304.07[3]
1,2-Bis(4-aminophenoxy)ethane Data not explicitly found in search results.Data not explicitly found in search results.
4,4'-(ethane-1,2-diyl)dianiline N-H stretch: 3359, 3195; N-H bend: 1608; Aromatic C=C: 1509; C-N stretch: 1351, 1255; 1,4-disubstituted benzene: 818[1]Molecular Ion (M⁺): 212.0, 213.0[1]

Experimental Protocols

Detailed experimental methodologies are critical for reproducible and reliable spectroscopic analysis. Below are representative protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a larger sample size (50-100 mg) may be required to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded using the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹. The ATR method involves placing the solid sample directly onto the ATR crystal. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this class of compounds. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak, if observed, corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound and Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structural Confirmation Data_Interpretation->Structure_Confirmation Comparison Comparison with Analogues Data_Interpretation->Comparison

Caption: Experimental workflow for the structural confirmation of this compound derivatives.

Logical Relationships in Structural Elucidation

The process of confirming the structure of a target molecule involves a logical progression of interpreting data from different spectroscopic techniques.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Splitting Patterns) Carbon_Skeleton Determine Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton FTIR_Data FTIR Data (Functional Group Frequencies) Functional_Groups Identify Key Functional Groups (-NO₂, -O-, Ar) FTIR_Data->Functional_Groups MS_Data Mass Spectrometry Data (Molecular Ion, Fragmentation) Molecular_Weight Confirm Molecular Formula MS_Data->Molecular_Weight Final_Structure Confirmed Structure of This compound Derivative Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Logical relationships in the spectroscopic elucidation of the molecular structure.

References

Comparative Guide to the Thermal Properties of Polyimides Derived from Different Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and superior chemical resistance.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries. The properties of a polyimide are not monolithic; they can be precisely tailored by modifying the polymer's molecular structure. The choice of the diamine and dianhydride monomers used in the synthesis is particularly crucial in determining the final thermal characteristics of the polymer.[3]

This guide provides a comparative analysis of the key thermal properties of polyimides synthesized from various diamines. By examining experimental data, we will explore how the structural architecture of the diamine component influences the glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE) of the resulting polyimide. This information is intended to assist researchers and engineers in selecting the appropriate monomers to achieve the desired thermal performance for specific applications.

Data Presentation: Thermal Property Comparison

The thermal properties of polyimides are directly linked to the structure of the diamine monomer. Factors such as chain rigidity, linearity, the presence of flexible ether linkages, or bulky side groups significantly impact the polymer's response to thermal stress.[1][4] The following table summarizes the key thermal properties of various polyimides, categorized by the dianhydride and diamine used in their synthesis.

DianhydrideDiamineGlass Transition Temp. (Tg) (°C)Decomposition Temp. (T5%) (°C)CTE (ppm/K)
BTDAODA276[5]487.1[6]-
BTDAMDA-492.7[6]-
BTDAMPD-493.3[6]-
BTDADDS-523.3[6]-
BTDAPDA340[6]526.9[6]-
BPDAODA290[5]--
PMDAODA302[5]-34[7]
PMDATPADA--29[7]
PMDACzDA445[8]-5[7][8]
6FDATPADA--61[7]
6FDACzDA--45[7]
  • BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride

  • BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride

  • PMDA: Pyromellitic dianhydride

  • 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

  • ODA: 4,4'-Oxydianiline

  • MDA: 4,4'-Methylenedianiline

  • MPD: m-Phenylenediamine

  • DDS: 4,4'-Diaminodiphenyl sulfone

  • PDA: p-Phenylenediamine

  • TPADA: 4,4'-Bis(4-aminophenoxy)triphenylamine

  • CzDA: 4'-(3-(4-aminophenyl)-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Relationship Between Diamine Structure and Thermal Properties

The structure of the diamine monomer is a critical determinant of the final thermal properties of the polyimide. This relationship can be visualized through the following logical flow:

G cluster_input Diamine Structural Features Diamine Diamine Monomer Structure Rigidity High Chain Rigidity (e.g., p-phenylene, fluorene) Diamine->Rigidity Flexibility Flexible Linkages (e.g., Ether, -CH2-) Diamine->Flexibility Bulky Bulky/Pendant Groups (e.g., -CF3, Ortho-substituents) Diamine->Bulky Tg Glass Transition Temp. (Tg) Rigidity->Tg Increases Td Decomposition Temp. (Td) Rigidity->Td Increases CTE Coefficient of Thermal Expansion (CTE) Rigidity->CTE Decreases Flexibility->Tg Decreases Flexibility->Td Flexibility->CTE Increases Bulky->Tg Decreases Bulky->CTE Increases

Caption: Influence of diamine structure on polyimide thermal properties.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following sections detail the typical methodologies for these key experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[9][10]

  • Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.

  • Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is placed in a sample pan, commonly made of alumina or platinum.[11]

  • Procedure:

    • The sample is placed in the TGA furnace.

    • An inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative degradation.[11][12]

    • The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[12][13]

    • The instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The thermal decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs, such as 2% or 5% (T2% or T5%).[13] This provides a standardized point for comparing the thermal stability of different materials.[6]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is widely used to determine the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve.[14][15]

  • Instrumentation: A differential scanning calorimeter with a sample and reference pan.

  • Sample Preparation: A small, precisely weighed sample of the polyimide (5-10 mg) is sealed in an aluminum DSC pan.[16]

  • Procedure:

    • The sample and an empty reference pan are placed in the DSC cell.

    • The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, it might be heated to a temperature above its expected Tg, held for a few minutes, cooled rapidly, and then reheated.

    • The second heating scan is performed at a constant rate, commonly 10 °C/min, under a nitrogen atmosphere.[16][17]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve. It is typically taken as the midpoint of the step-like transition in the heat flow signal.[16][18]

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature.[19][20] It is the primary method for determining the coefficient of thermal expansion (CTE).

  • Instrumentation: A thermomechanical analyzer equipped with a probe (e.g., expansion or penetration probe) and a furnace.[19]

  • Sample Preparation: A sample of the polyimide film is cut to a specific dimension and placed in the TMA sample holder. To ensure accurate measurements, the sample surfaces should be flat and parallel.[20]

  • Procedure:

    • The sample is placed under the TMA probe, and a small, constant force is applied to maintain contact.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen) at a steady rate, such as 5 or 10 °C/min.[13][21]

    • The instrument records the change in the sample's dimension (length or thickness) as a function of temperature.

  • Data Analysis: The CTE is calculated from the slope of the dimensional change versus temperature curve over a specified temperature range, typically well below the glass transition temperature (e.g., 50 °C to 250 °C).[17][22] The CTE is expressed in units of ppm/°C or ppm/K.[20]

References

Evaluating the performance of 1,2-Bis(4-nitrophenoxy)ethane as a fungicide against other agents

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the fungicidal potential of 1,2-Bis(4-nitrophenoxy)ethane reveals a notable absence of direct experimental data in publicly available scientific literature. However, by examining structurally related nitrophenol derivatives, we can infer potential efficacy and compare it to established fungicidal agents. This guide synthesizes available data on surrogate compounds to provide a comparative benchmark for researchers, scientists, and drug development professionals.

This analysis focuses on the fungicidal activity of 2-Allyl-4-nitrophenol and its di-nitro analog as proxies for this compound, drawing comparisons with widely used commercial fungicides. The data presented herein is intended to serve as a reference point for the potential antifungal properties of the nitrophenoxy class of compounds.

Quantitative Comparison of Fungicidal Activity

The efficacy of fungicidal agents is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values are indicative of higher antifungal potency. The following tables summarize the available in vitro data for nitrophenol derivatives against key plant pathogenic fungi, juxtaposed with the performance of several commercial fungicides.

Table 1: In Vitro Fungicidal Activity against Botrytis cinerea (Gray Mold)

CompoundFungicide ClassIC50 (µg/mL)
2-Allyl-4-nitrophenol Nitrophenol Derivative35.0[1]
Iprodione Dicarboximide0.1 - 1.42
Tebuconazole Triazole0.03 - 1
Azoxystrobin Strobilurin>100 (against resistant strains)[1]

Table 2: In Vitro Fungicidal Activity against Phytophthora cinnamomi (Root Rot)

CompoundFungicide ClassEC50 (µg/mL)
2-Allyl-4,6-dinitrophenol *Nitrophenol Derivative10.0[1]
Metalaxyl Phenylamide0.023 - 0.138[1]

*Data for the di-nitro derivative is presented as a proxy due to the lack of direct data for 2-Allyl-4-nitrophenol against this pathogen. The presence of an additional nitro group may enhance antifungal activity.

Experimental Protocols

The following methodologies are standard for evaluating the in vitro fungicidal activity of chemical compounds.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation. Spores are then harvested and suspended in a sterile solution, and the concentration is adjusted to a standard density (e.g., 1 × 10^5 spores/mL).

  • Preparation of Test Compounds: The test compound (e.g., this compound or its surrogate) and reference fungicides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension.

  • Incubation: The microtiter plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Data Analysis: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. IC50 and EC50 values can be calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is unknown, studies on the surrogate compound 2-Allyl-4-nitrophenol suggest a potential mode of action involving the disruption of the fungal mitochondrial respiratory chain.[1] This pathway is crucial for cellular energy (ATP) production.

Fungal Mitochondrial Electron Transport Chain Inhibition

The proposed mechanism suggests that nitrophenol derivatives may inhibit Complex III (cytochrome bc1 complex) of the electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP synthesis and ultimately causing fungal cell death.

Fungicide_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Fungicide This compound (Proposed Action) Fungicide->Complex_III Inhibition

Caption: Proposed mechanism of action for nitrophenoxy-based fungicides.

Conclusion

The available evidence on structurally related compounds suggests that this compound may possess fungicidal properties, potentially acting through the disruption of mitochondrial respiration. However, a direct comparison with established fungicides reveals that the surrogate nitrophenol derivatives exhibit lower potency in vitro. For instance, the IC50 of 2-Allyl-4-nitrophenol against Botrytis cinerea is significantly higher than that of commercial agents like Iprodione and Tebuconazole.

It is important to note that the performance of 2-Allyl-4-nitrophenol against strobilurin-resistant strains of fungi suggests that nitrophenoxy compounds could represent a different mode of action, which is valuable in resistance management strategies.

Further research, including direct in vitro and in vivo testing of this compound, is imperative to definitively characterize its fungicidal efficacy and to explore its potential as a lead structure for the development of novel antifungal agents. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Analytical methods for the quantification of 1,2-Bis(4-nitrophenoxy)ethane in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-Bis(4-nitrophenoxy)ethane, a molecule relevant in various chemical syntheses, is critical for process monitoring, quality control, and stability studies. This guide provides a comparative overview of principal analytical methodologies suitable for its determination in a mixture. While specific validated methods for this exact analyte are not extensively published, this document outlines representative protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, based on established methods for structurally similar nitroaromatic compounds.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Chromatographic methods like HPLC and GC-MS are preferred for their high selectivity in complex mixtures, while UV-Vis spectrophotometry offers a simpler, more accessible option for less complex samples.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Range (Typical) 0.1 - 100 µg/mL0.01 - 20 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) (Typical) 0.03 µg/mL0.005 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) (Typical) 0.1 µg/mL0.01 µg/mL1 µg/mL
Precision (%RSD) (Typical) < 2%< 10%< 3%
Accuracy (% Recovery) (Typical) 98 - 102%90 - 110%97 - 103%
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateModerateHigh

Note: The values presented are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, instrumental analysis, and data processing. The complexity of the sample preparation stage is dependent on the chosen analytical method and the nature of the sample matrix.

Analytical Workflow General Analytical Workflow for this compound Quantification Sample Sample Collection (Mixture containing Analyte) Prep Sample Preparation (e.g., Dissolution, Extraction, Filtration) Sample->Prep Analysis Instrumental Analysis (HPLC / GC-MS / UV-Vis) Prep->Analysis Data Data Acquisition & Processing (Peak Integration, Absorbance Measurement) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Report Quant->Result

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for the quantification of this compound. These protocols are based on established analytical practices for similar nitroaromatic compounds and should be validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally stable compounds. The strong UV absorbance of the nitroaromatic functional groups in this compound makes UV detection a suitable choice.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the mixture and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength of approximately 254 nm (or the determined λmax).

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. Given its structure, this compound is expected to have sufficient thermal stability for GC analysis.[2]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.01, 0.1, 1, 10, 20 µg/mL).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the mixture in a known volume of the solvent to fall within the calibration range.

    • Vortex to ensure complete dissolution.

    • If the sample contains non-volatile components, a liquid-liquid extraction may be necessary.

    • Transfer the final solution to a GC vial.

  • GC-MS Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic fragment ions of this compound. A full scan can be used for initial identification.

  • Analysis and Quantification:

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the prepared samples.

    • Quantify the analyte based on the peak area of the selected ion(s) against the calibration curve.

UV-Vis Spectrophotometry

This method is rapid and simple but less selective than chromatographic techniques. It is best suited for mixtures where this compound is the primary absorbing species at its wavelength of maximum absorbance (λmax), or where background interference is minimal and consistent.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a UV-transparent solvent like acetonitrile or methanol.

    • Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare sample solutions by dissolving the mixture in the same solvent to a concentration expected to be within the calibration range. Filtration may be required if the solution is turbid.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Using a scanning UV-Vis spectrophotometer, record the absorbance spectrum of a mid-range standard solution between 200-400 nm to identify the λmax. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region.[3]

  • Measurement and Quantification:

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Calculate the concentration of this compound in the samples from the calibration curve using the Beer-Lambert law.

Method Selection Logic

The choice of analytical method is a critical decision that impacts the quality and reliability of the results. The following diagram illustrates a decision-making process for selecting the most appropriate technique.

Method Selection Logic Decision Tree for Analytical Method Selection Start Start: Need to quantify This compound ComplexMatrix Is the sample matrix complex (e.g., multiple interfering components)? Start->ComplexMatrix HighSensitivity Is very high sensitivity required (trace level analysis)? ComplexMatrix->HighSensitivity Yes UseUVVis Use UV-Vis Spectrophotometry ComplexMatrix->UseUVVis No UseGCMS Use GC-MS HighSensitivity->UseGCMS Yes UseHPLC Use HPLC-UV HighSensitivity->UseHPLC No

Caption: Decision tree for selecting an analytical method.

References

Benchmarking the reactivity of 1,2-Bis(4-nitrophenoxy)ethane against other cross-linking agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug development, understanding protein-protein interactions is paramount. Chemical cross-linking serves as a powerful tool to capture these interactions, providing a molecular snapshot of dynamic cellular processes. This guide offers an objective comparison of the photo-reactive cross-linking agent 1,2-Bis(4-nitrophenoxy)ethane against a panel of commonly used photo-reactive and chemically reactive alternatives. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the optimal cross-linking strategy for their specific research needs.

Benchmarking Reactivity: Photo-Reactive vs. Chemically Reactive Cross-Linkers

The choice of a cross-linking agent is dictated by the specific biological question, the nature of the protein of interest, and the desired experimental control. Cross-linkers can be broadly categorized into two main classes: photo-reactive and chemically reactive agents.

Photo-reactive cross-linkers , such as this compound, offer temporal control over the cross-linking reaction. They remain inert until activated by a specific wavelength of UV light, allowing for precise initiation of the cross-linking process. This is particularly advantageous for capturing transient or weak interactions in situ.

Chemically reactive cross-linkers , on the other hand, react spontaneously with specific functional groups on proteins, such as primary amines or carboxyl groups. Their reactivity is governed by factors like pH and temperature, and they are widely used for their efficiency and the stability of the resulting covalent bonds.

Quantitative Performance Comparison

The following tables provide a summary of the key characteristics and performance metrics for this compound and a selection of alternative cross-linking agents.

Photo-Reactive Cross-Linking Agents
FeatureThis compound (Nitrophenyl Ether)Aryl AzidesBenzophenonesDiazirines
Reactive Intermediate NitreneNitreneTriplet Ketone DiradicalCarbene
Activation Wavelength ~300-460 nm~250-350 nm (simple aryl azides)~350-365 nm~330-370 nm[1]
Target Residues Primary amines (e.g., Lysine)C-H, N-H bonds, nucleophilesC-H bondsC-H, N-H, O-H bonds
Cross-linking Efficiency High (reported as quantitative with amines)[2]Generally lower due to side reactionsModerateGenerally higher yields
Key Advantages High reactivity with amines, stable in the dark.Small size.Reversible photoactivation, not quenched by water.High reactivity, small size, less prone to rearrangement.
Key Disadvantages Limited data on quantum yield and side reactions.Can be quenched by water, requires lower UV wavelengths that may damage proteins.Bulkier than other cross-linkers.Can be quenched by water.
Chemically Reactive Cross-Linking Agents
FeatureNHS Esters (e.g., DSS, BS3)GlutaraldehydeEDC (Zero-Length)
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine)Carboxyl groups (Asp, Glu, C-terminus) and primary amines (Lysine)
Reaction pH 7.2 - 8.5[3]~7.0 - 9.0[4]4.5 - 6.0 (for carboxyl activation)[5]
Reaction Time 30 minutes - 4 hours[3]15 minutes - several hours[6]15 minutes (activation), 2 hours (coupling)[2]
Half-life in Aqueous Solution pH 7.0 (0°C): 4-5 hours; pH 8.6 (4°C): 10 minutes[3][7]Relatively stable in solution.pH 7.0: 37 hours; pH 5.0: 3.9 hours[3]
Key Advantages High selectivity for primary amines, stable amide bond formation.Highly efficient and rapid cross-linking.Forms a direct amide bond with no spacer arm.
Key Disadvantages Susceptible to hydrolysis at higher pH.Can polymerize and lead to non-specific cross-linking, cytotoxic.Unstable O-acylisourea intermediate, requires NHS for efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible and meaningful cross-linking experiments. Below are representative protocols for photo-reactive and chemically reactive cross-linking workflows.

General Protocol for Photo-Cross-Linking

This protocol provides a general framework for using photo-reactive cross-linkers to study protein-protein interactions.

Materials:

  • Photo-reactive cross-linker (e.g., this compound) stock solution in a compatible organic solvent (e.g., DMSO).

  • Protein sample in a suitable, non-reactive buffer (e.g., HEPES, PBS) at pH ~8.0 for nitrophenyl ether cross-linking[2].

  • UV lamp with appropriate wavelength output (e.g., 366 nm for nitrophenyl ethers)[2].

  • Quenching solution (e.g., Tris or glycine buffer).

  • SDS-PAGE and Western blotting reagents or mass spectrometer for analysis.

Procedure:

  • Incubation: Add the photo-reactive cross-linker to the protein sample to the desired final concentration. Incubate the mixture in the dark to allow the cross-linker to associate with the protein complex.

  • UV Irradiation: Expose the sample to UV light for a predetermined duration to activate the cross-linker and induce covalent bond formation. The irradiation time and intensity should be optimized for each system[8].

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted cross-linker.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and Western blotting to visualize higher molecular weight species, or by mass spectrometry to identify the cross-linked peptides and interaction sites.

General Protocol for Amine-to-Amine Chemical Cross-Linking with NHS Esters

This protocol outlines the use of NHS ester-based cross-linkers for conjugating proteins through their primary amine groups.

Materials:

  • NHS ester cross-linker (e.g., DSS or BS3).

  • Protein samples in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5[3].

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE and Western blotting reagents or mass spectrometer for analysis.

Procedure:

  • Reaction Setup: Prepare the protein solution at the desired concentration in the reaction buffer.

  • Cross-linking Reaction: Add the NHS ester cross-linker to the protein solution. The optimal molar excess of the cross-linker should be determined empirically. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C[3].

  • Quenching: Terminate the reaction by adding the quenching solution to react with any excess NHS ester.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

General Protocol for "Zero-Length" Cross-Linking with EDC

This protocol describes the use of EDC to form a direct amide bond between a carboxyl group and a primary amine.

Materials:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, but recommended for increased efficiency).

  • Protein samples in a carboxyl- and amine-free buffer (e.g., MES buffer at pH 4.5-6.0 for the activation step)[5].

  • Coupling buffer (e.g., PBS at pH 7.2-7.5 for the coupling step).

  • Quenching solution (e.g., hydroxylamine).

  • SDS-PAGE and Western blotting reagents or mass spectrometer for analysis.

Procedure:

  • Carboxyl Activation: Dissolve the protein containing the carboxyl groups in the activation buffer. Add EDC and NHS (or Sulfo-NHS) and incubate for 15 minutes at room temperature to form the NHS-ester intermediate[2].

  • Coupling Reaction: Add the protein containing the primary amines to the activated protein solution. Adjust the pH to 7.2-7.5 with the coupling buffer and incubate for 2 hours at room temperature[2].

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of cross-linking experiments and the protein-protein interactions within a signaling pathway that can be investigated using these techniques.

Experimental Workflow for Cross-Linking Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Complex Protein Complex Cross-linking Cross-linking Protein Complex->Cross-linking Add Cross-linker Quenching Quenching Cross-linking->Quenching Stop Reaction Digestion Digestion Quenching->Digestion Protease LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identified Cross-links Identified Cross-links Data Analysis->Identified Cross-links

Workflow for identifying protein-protein interactions using cross-linking mass spectrometry.

Epidermal Growth Factor Receptor (EGFR) Dimerization

Cross-linking can be used to capture the ligand-induced dimerization of EGFR, a key step in its activation.

EGFR_Dimerization EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binds EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization Cross_linked_dimer Cross-linked EGFR Dimer EGFR_dimer->Cross_linked_dimer Cross_linker Cross-linker Cross_linker->Cross_linked_dimer MAPK_Cascade MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKKK->MAPKK Cross-link MAPK MAPK MAPKK->MAPK phosphorylates MAPKK->MAPK Cross-link Substrate Substrate Protein MAPK->Substrate phosphorylates MAPK->Substrate Cross-link

References

Validation of experimental results for the synthesis of 1,2-Bis(4-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,2-Bis(4-aminophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental methodologies for the synthesis of 1,2-Bis(4-aminophenoxy)ethane, a versatile diamine monomer crucial for the development of high-performance polyimides and other advanced polymers.[1] Its flexible ethylene glycol diether core offers unique conformational properties, making it a valuable building block in materials science.[2] This document outlines a prevalent synthesis protocol, presents validation data, and compares the target compound to a common structural alternative.

Primary Synthesis Route: A Two-Step Protocol

The most widely documented method for synthesizing 1,2-Bis(4-aminophenoxy)ethane involves a two-step process:

  • Williamson Ether Synthesis: Formation of the dinitro precursor, 1,2-Bis(4-nitrophenoxy)ethane, from a nitro-substituted phenol and an alkyl halide.

  • Catalytic Reduction: Reduction of the nitro groups to the corresponding primary amines to yield the final product.

While other methods exist, this route is consistently cited for its reliability and high yields.[3][4]

Detailed Experimental Protocol

Step 1: Synthesis of this compound (Intermediate)

This step involves the reaction of a p-nitrophenoxide salt with 1,2-dihaloethane. The use of solvents like N,N-dimethylacetamide (DMAc) has been shown to produce high yields and excellent purity of the dinitro intermediate.[2][5]

Step 2: Synthesis of 1,2-Bis(4-aminophenoxy)ethane (Final Product)

The reduction of the dinitro intermediate is commonly achieved through catalytic hydrogenation.[2] A highly effective and frequently cited method uses hydrazine monohydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst in an ethanol solvent.[1][6]

  • Reaction Setup: A 250 ml two-neck round-bottom flask is charged with 1.0 g of this compound, 80 ml of ethanol, 10 ml of hydrazine monohydrate, and 0.06 g of 5% Palladium on carbon (Pd/C).[1][6]

  • Procedure: The mixture is heated to reflux and maintained for 16 hours.[1][6]

  • Purification: After reflux, the hot mixture is filtered to remove the Pd/C catalyst. The crude product is then recrystallized from ethanol to yield the purified 1,2-Bis(4-aminophenoxy)ethane.[1][6]

Experimental Workflow Diagram

G Experimental Workflow for 1,2-Bis(4-aminophenoxy)ethane Synthesis cluster_0 Step 1: Dinitro Intermediate Synthesis cluster_1 Step 2: Reduction to Diamine cluster_2 Purification & Characterization Reactants1 p-Nitrophenol + 1,2-Dihaloethane Reaction1 Williamson Ether Synthesis (Base, Solvent e.g., DMAc) Reactants1->Reaction1 Product1 This compound Reaction1->Product1 Reactants2 Dinitro Intermediate + Hydrazine Monohydrate + 5% Pd/C Catalyst Product1->Reactants2 Intermediate Used in Next Step Reaction2 Catalytic Reduction (Ethanol, Reflux 16h) Reactants2->Reaction2 Product2 Crude Product Mixture Reaction2->Product2 Purification Filtration (remove Pd/C) & Recrystallization (from Ethanol) Product2->Purification FinalProduct Pure 1,2-Bis(4-aminophenoxy)ethane Purification->FinalProduct Characterization Yield Calculation Melting Point Spectroscopy (NMR, IR) FinalProduct->Characterization

Caption: Workflow for the two-step synthesis of 1,2-Bis(4-aminophenoxy)ethane.

Data Presentation and Validation

The successful synthesis of 1,2-Bis(4-aminophenoxy)ethane can be validated through several analytical techniques. The following table summarizes typical quantitative results reported in the literature for the catalytic reduction step.

ParameterReported ValueSource
Molecular Formula C₁₄H₁₆N₂O₂[3][6]
Molecular Weight 244.29 g/mol [3][6]
Yield 92.2%[1][6]
Melting Point 352 K (79 °C)[1][6]
Purity >99% (after recrystallization)[4]

Spectroscopic Characterization Data:

  • FTIR (KBr, cm⁻¹): Expected peaks include N-H stretching of the primary amine (around 3300-3500), C-H aromatic stretching, and the characteristic C-O-C ether linkage stretch.[7]

  • ¹H NMR (DMSO-d₆, ppm): Expected signals correspond to aromatic protons, the four protons of the ethylene bridge (-O-CH₂-CH₂-O-), and the four protons of the two amine groups (-NH₂).[7]

  • ¹³C NMR (DMSO-d₆, ppm): Signals should confirm the presence of the ethylene bridge carbons and the distinct aromatic carbons.[7]

Comparison with an Alternative Diamine: 4,4'-Oxydianiline (ODA)

To evaluate the properties of 1,2-Bis(4-aminophenoxy)ethane, it is useful to compare it with other commercially available diamine monomers used in similar applications. 4,4'-Oxydianiline (ODA) is a widely used, more rigid aromatic ether diamine.[8]

Property1,2-Bis(4-aminophenoxy)ethane4,4'-Oxydianiline (ODA)Analysis
Molecular Formula C₁₄H₁₆N₂O₂C₁₂H₁₂N₂OODA has a more compact structure.
Molecular Weight 244.29 g/mol [9]200.24 g/mol [10]The ethylene bridge adds mass and length.
Structure Flexible ethylene (-CH₂-CH₂-) bridgeSingle ether (-O-) linkageThe ethylene bridge in the target compound imparts significant conformational flexibility compared to the rigid ether linkage in ODA.
Melting Point ~79 °C[6]189-192 °C[11]The higher symmetry and rigidity of ODA lead to a significantly higher melting point.
Primary Application Monomer for flexible, high-performance polyimides.[1]Monomer for rigid, high-temperature polyimides (e.g., Kapton).[8]The choice between the two depends on the desired flexibility and thermal properties of the final polymer.

Logical Comparison Diagram

G Monomer Selection Logic Start Desired Polymer Property? Flex Increased Solubility & Processability Start->Flex Flexibility Rigid Maximum Thermal Stability & Rigidity Start->Rigid Rigidity Monomer1 Select: 1,2-Bis(4-aminophenoxy)ethane Flex->Monomer1 Monomer2 Select: 4,4'-Oxydianiline (ODA) Rigid->Monomer2 Reason1 Reason: Flexible -CH2-CH2-O- linker disrupts chain packing. Monomer1->Reason1 Reason2 Reason: Rigid ether linkage allows for dense, stable chain packing. Monomer2->Reason2

Caption: Decision guide for selecting a diamine monomer based on desired polymer properties.

References

Characterization of polymers synthesized using 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aromatic polyimides, a class of high-performance polymers, for their potential use in drug delivery systems. While specific data on polymers synthesized directly with 1,2-Bis(4-nitrophenoxy)ethane as a primary monomer is limited in publicly available research, this document focuses on the characterization of various aromatic polyimides that serve as viable alternatives. The inclusion of this compound as a cross-linking agent would be anticipated to enhance the thermal and mechanical properties of the base polymer, a critical consideration in the design of robust drug delivery vehicles.

Performance Comparison of Aromatic Polyimides

The selection of a polymer for a drug delivery system is contingent on a range of physicochemical properties that dictate its performance, biocompatibility, and drug release kinetics. Below, we compare key characteristics of different aromatic polyimides based on their monomer composition.

Thermal Properties

Thermal stability is paramount for polymers intended for pharmaceutical applications, particularly concerning sterilization procedures and storage stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the degradation temperatures (Td) and glass transition temperatures (Tg) of these polymers.[1]

Table 1: Comparison of Thermal Properties of Various Aromatic Polyimides

Polymer System (Dianhydride-Diamine)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Atmosphere
Series I (Aromatic Dianhydride)
BPADA-FDN->500-
BPADA-AHP-<500-
Series II (Cycloaliphatic Dianhydride)
HBPDA-FDN->500-
HBPDA-AHP-<500-
Fluorinated Polyimides
BASA-BPADA246530N₂
BASA-6FDA296540N₂
BASA-ODPA265535N₂
Commercial Polyimides
PMDA/ODA (Kapton)>360505-
s-BPDA/PPD (Ube)-560-

Note: BPADA = 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); HBPDA = dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride; FDN and AHP are different diamine monomers.[2] BASA = 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane; 6FDA = 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; ODPA = 4,4′-oxydiphthalic anhydride.[3] PMDA = pyromellitic dianhydride; ODA = 4,4'-oxydianiline; s-BPDA = 3,3′,4,4′-biphenyltetracarboxylic dianhydride; PPD = p-phenylenediamine.[1] A higher Td5 indicates greater thermal stability.

Generally, polyimides with rigid aromatic backbones, such as those derived from BPDA, exhibit higher thermal stability compared to those with more flexible cycloaliphatic structures.[2] The introduction of fluorine atoms can also enhance thermal stability.[3]

Solubility

The solubility of a polymer is a critical factor for its processing and formulation into drug delivery devices. Poor solubility can limit the choice of solvents and fabrication techniques.

Table 2: Solubility of Different Polyimide Structures

Polymer TypeNMPDMAcDMFm-CresolTHFCHCl₃Toluene
Conventional Aromatic PI +/-+/--+/----
Fluorinated PI (e.g., BASA-6FDA) +++++++
PI with Bulky Pendant Groups ++++++-
PI from Cycloaliphatic Dianhydride +++++/---

Key: + = Soluble; +/- = Partially Soluble or Soluble on Heating; - = Insoluble.[3][4]

Conventional aromatic polyimides are often only soluble in high-boiling polar aprotic solvents.[4] The incorporation of flexible ether linkages, bulky side groups, or fluorine atoms into the polymer backbone disrupts chain packing and improves solubility in a wider range of organic solvents, including those with lower boiling points like THF and chloroform.[3][5]

Drug Release Characteristics

The release of a therapeutic agent from a polymeric matrix is a key performance indicator. While specific drug release data for a this compound-based polyimide is not available, studies on other polyimides and polymers provide insights into the expected behavior. For instance, the release of dexamethasone, a common anti-inflammatory drug, has been studied from various polymer matrices.

The release profile is influenced by factors such as the polymer's crystallinity, the drug's location within the matrix, and the degradation rate of the polymer.[6][7] A common method to evaluate drug release is to measure the cumulative drug release over time in a physiologically relevant medium.

Table 3: Hypothetical Comparative Drug Release Profile

Polymer MatrixInitial Burst Release (First 6h)Time to 80% ReleaseRelease Mechanism
Cross-linked Aromatic Polyimide Low (~10-15%)> 40 daysDiffusion-controlled
Linear Aromatic Polyimide Moderate (~20-30%)~ 30 daysDiffusion & Degradation
PLGA Nanoparticles High (~40-50%)~ 14 daysDiffusion & Erosion

This table is illustrative and based on general principles of drug release from different polymer types. Cross-linking, which could be achieved using this compound, is expected to reduce the initial burst release and prolong the overall release duration by creating a more tortuous path for drug diffusion.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperature of the polymer.

Procedure:

  • A small, accurately weighed sample of the polymer (5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in air to assess thermo-oxidative stability.

  • The weight loss of the sample is recorded as a function of temperature.

  • The Td5 and Td10 values are determined from the resulting TGA curve, representing the temperatures at which 5% and 10% weight loss occurs, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Procedure:

  • A small, accurately weighed sample of the polymer (5-10 mg) is sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min, hold for a few minutes, cool back to room temperature, and then reheat at the same rate.

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a step-change in the heat flow curve during the second heating scan.

Solubility Testing

Objective: To assess the solubility of the polymer in various organic solvents.

Procedure:

  • A small amount of the polymer (e.g., 10 mg) is added to a vial.

  • A specific volume of the test solvent (e.g., 1 mL) is added to the vial.

  • The mixture is stirred or agitated at room temperature for a set period (e.g., 24 hours).

  • The solubility is observed and categorized as soluble (clear solution), partially soluble (swelling or formation of a gel), or insoluble (no change).

  • For samples that are insoluble at room temperature, the test can be repeated with heating.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix.

Procedure:

  • Drug-loaded polymer microparticles or films are prepared using a suitable method (e.g., emulsion-solvent evaporation or film casting).

  • A known amount of the drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) to simulate physiological conditions. The volume of the release medium should be sufficient to ensure sink conditions.

  • The setup is maintained at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • The withdrawn medium is replaced with an equal volume of fresh medium to maintain a constant volume.

  • The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Visualizing Experimental Workflows

A clear understanding of the experimental process is essential for reproducibility and data interpretation.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_drug_delivery Drug Delivery Formulation & Testing Monomers Dianhydride & Diamine Monomers Polymerization Polymerization (e.g., in NMP/DMAc) Monomers->Polymerization Purification Precipitation & Drying Polymerization->Purification Polymer Aromatic Polyimide Purification->Polymer TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC Solubility Solubility Testing Polymer->Solubility DrugLoading Drug Loading (e.g., Emulsion Method) Polymer->DrugLoading DrugLoadedPolymer Drug-Loaded Polymer DrugLoading->DrugLoadedPolymer InVitroRelease In Vitro Release Study DrugLoadedPolymer->InVitroRelease Biocompatibility Biocompatibility Assessment DrugLoadedPolymer->Biocompatibility

Caption: Workflow for Synthesis and Characterization of Aromatic Polyimides for Drug Delivery.

Conclusion

Aromatic polyimides represent a versatile class of polymers with tunable properties that make them promising candidates for advanced drug delivery systems. While the specific monomer this compound can be utilized as a cross-linking agent to enhance the robustness of these polymers, the overall performance of the resulting material will be a composite of the properties of the base polyimide and the degree of cross-linking. The choice of dianhydride and diamine monomers significantly impacts the thermal stability, solubility, and ultimately, the drug release characteristics of the final polymer. For drug development professionals, a thorough characterization of these properties using standardized protocols is essential for the rational design of effective and stable drug delivery platforms. Further research into novel polyimide structures and their interactions with therapeutic agents will continue to expand the potential of these materials in medicine.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2-Bis(4-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1,2-Bis(4-nitrophenoxy)ethane, ensuring laboratory safety and procedural integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for closely related compounds such as 1,2-Bis(2-nitrophenoxy)ethane and 1,2-Bis(4-nitrophenyl)ethane, this compound is anticipated to be hazardous. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Furthermore, analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards. A face shield should be worn if there is a risk of splashing.[1]Protects against dust particles and potential splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber). A flame-retardant lab coat or chemical-resistant apron worn over personal clothing.[1]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if dust is generated, a NIOSH/MSHA-approved particulate respirator should be used.Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1]
Hand Protection Wear protective gloves.[1][3]To avoid skin contact.

Operational Plan: Step-by-Step Handling and Experimental Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Procedures
  • Safety Information Review: Before commencing any work, all personnel must review this safety guide and any available safety data for analogous compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for signs of damage or wear and replace as necessary.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit Availability: Ensure a spill kit equipped to handle solid chemical spills is available in the immediate vicinity.

Handling and Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review Safety Protocol B Inspect & Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Waste F->G H Doff PPE G->H J Label Hazardous Waste G->J I Wash Hands Thoroughly H->I K Store in Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Logical workflow for handling this compound.

Experimental Procedures
  • Weighing and Transfer:

    • Always conduct weighing and transfer of the solid compound within a chemical fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution:

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Ensure the chosen solvent is compatible with the compound and other reagents.

  • Reactions:

    • Perform all reactions in appropriate glassware within the fume hood.

    • Maintain a safe distance from the reaction apparatus.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Place any unused or contaminated solid this compound in a clearly labeled, sealed container marked as "Hazardous Waste".

    • Contaminated consumables such as weigh boats, gloves, and paper towels should also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Protocol
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Table 2: Emergency Procedures

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place in a sealed container for disposal.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.